molecular formula C22H34N2O9 B2972003 TCO-PEG3-NHS ester

TCO-PEG3-NHS ester

Cat. No.: B2972003
M. Wt: 470.5 g/mol
InChI Key: BLPWLRIVXKTLNU-UPHRSURJSA-N
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Description

TCO-PEG3-NHS ester is a useful research compound. Its molecular formula is C22H34N2O9 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWLRIVXKTLNU-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Reactivity of TCO-PEG3-NHS Ester: A Technical Guide to Bioorthogonal and Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

The TCO-PEG3-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug development, and chemical biology. Its power lies in its dual-ended reactivity, which enables a precise, two-step approach to covalently linking molecules. One end features an N-hydroxysuccinimide (NHS) ester for traditional amine-reactive conjugation, while the other end, a trans-cyclooctene (TCO) group, is reserved for high-speed, bioorthogonal "click chemistry". This guide provides an in-depth examination of the reactivity mechanisms, quantitative performance, and experimental protocols for researchers, scientists, and drug development professionals.

Core Components and Their Roles

The this compound molecule is comprised of three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that selectively targets primary amines, such as the side chain of lysine residues found in proteins and antibodies.[1][2]

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal reactions.[3][4] Its high ring strain is the driving force for extremely fast and specific reactions with tetrazine partners.

  • Polyethylene Glycol (PEG3) Linker: A short, hydrophilic spacer composed of three ethylene glycol units. This linker enhances the water solubility of the molecule, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.

Mechanism of Reactivity: A Two-Fold Approach

The utility of this compound stems from its two distinct and orthogonal reaction mechanisms.

Amine-Reactive Conjugation via NHS Ester

The initial conjugation step involves the reaction of the NHS ester with a primary amine (-NH₂). This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

NHS_Ester_Reaction Reactants This compound Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 7.2-8.5) Products Stable Amide Bond (TCO-PEG3-Biomolecule) N-hydroxysuccinimide (Leaving Group) Intermediate->Products Collapse & Release

Mechanism of NHS ester reaction with a primary amine.
Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry

The second step is a bioorthogonal reaction, meaning it occurs with high specificity and efficiency within a complex biological environment without interfering with native biochemical processes. The TCO group reacts with a tetrazine (Tz) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is extremely fast due to the high ring strain of the TCO (the electron-rich dienophile) and the electron-deficient nature of the tetrazine (the diene). The reaction forms a highly strained bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine linkage. This reaction is catalyst-free and irreversible.

TCO_Tetrazine_Reaction Reactants TCO-functionalized Biomolecule Tetrazine-labeled Molecule Intermediate Strained Bicyclic Intermediate Reactants->Intermediate IEDDA Cycloaddition Products Stable Dihydropyridazine Linkage Nitrogen Gas (N₂) Intermediate->Products Retro-Diels-Alder

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data Summary

The performance of the this compound is defined by the kinetics and conditions of its constituent reactive groups. The TCO-tetrazine ligation is notable for its exceptional speed, which is several orders of magnitude faster than other click chemistry reactions like copper-free azide-alkyne cycloaddition (SPAAC).

ParameterNHS Ester-Amine ReactionTCO-Tetrazine LigationReference
Reaction Type Nucleophilic Acyl SubstitutionInverse-Electron-Demand Diels-Alder
Second-Order Rate Constant (k₂) Variable, generally slower~800 - 30,000 M⁻¹s⁻¹
Optimal pH 7.2 - 8.56.0 - 9.0
Optimal Temperature 4°C to Room TemperatureRoom Temperature (20-25°C)
Required Catalyst NoNo
Key Byproducts N-hydroxysuccinimideNitrogen Gas (N₂)
Competing Reactions Hydrolysis of NHS ester in aqueous bufferIsomerization to unreactive cis-cyclooctene (CCO)

Experimental Workflow and Protocols

The use of this compound typically follows a sequential, two-step protocol. First, a biomolecule of interest (e.g., an antibody) is functionalized with the TCO group using the NHS ester reactivity. After purification, this TCO-labeled biomolecule is then reacted with a second molecule that has been pre-functionalized with a tetrazine.

Experimental_Workflow start Start: Biomolecule with Primary Amines (e.g., Antibody) step1 Step 1: NHS Ester Conjugation (pH 7.2-8.5, Room Temp, 1 hr) start->step1 reagent1 This compound reagent1->step1 product1 TCO-functionalized Biomolecule step1->product1 purify1 Purification (e.g., Desalting Column) product1->purify1 step2 Step 2: TCO-Tetrazine Ligation (pH 7.4, Room Temp, 1 hr) purify1->step2 Purified Intermediate reagent2 Tetrazine-labeled Molecule reagent2->step2 final_product Final Conjugate step2->final_product end End final_product->end

Logical workflow for two-step conjugation using this compound.
Protocol 1: TCO Functionalization of an Antibody

This protocol describes the labeling of an antibody with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound.

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Spin desalting columns (e.g., Zeba Spin, 40K MWCO).

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer using a spin desalting column. Determine the antibody concentration via A280 measurement.

  • Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 60 minutes at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent and byproducts by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The purified TCO-labeled antibody is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized antibody and a tetrazine-labeled molecule.

Materials:

  • Purified TCO-functionalized antibody (from Protocol 1).

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule).

  • Reaction Buffer: PBS, pH 7.4.

Methodology:

  • Reactant Preparation: Prepare the TCO-functionalized antibody in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-functionalized antibody solution. A 1.1 to 1.5-fold molar excess of the tetrazine reagent is often recommended to ensure complete reaction of the TCO groups.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm.

  • Purification (Optional): If necessary, the final antibody conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or a desalting column. The final conjugate is now ready for downstream applications.

References

An In-depth Technical Guide to Protein Labeling with TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG3-NHS ester, a bifunctional linker used for the covalent modification of proteins and other biomolecules. It details the chemistry, protocols, and applications of this reagent, enabling researchers to effectively implement bioorthogonal labeling strategies.

Introduction to this compound

This compound is a chemical tool designed for a two-step biomolecule conjugation process. It consists of three key components:

  • A trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine partners in a bioorthogonal reaction.[1][2]

  • A hydrophilic polyethylene glycol (PEG3) spacer, which enhances water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.[2][3][4]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine residues found on the surface of proteins.

This strategic design allows for the straightforward introduction of the TCO moiety onto proteins and other amine-containing macromolecules. The resulting TCO-labeled protein can then be specifically and efficiently conjugated to any molecule functionalized with a tetrazine group through an exceptionally fast and selective bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is notable for its high speed and because it can proceed in complex biological environments without interfering with native biochemical processes.

Chemical Properties and Data

The key properties and specifications for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₂₂H₃₄N₂O₉
Molecular Weight ~470.5 g/mol
CAS Number 2141981-88-4
Purity ≥95%
Appearance White solid or colorless oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action and Reaction Pathway

The utility of this compound is based on a two-stage reaction pathway.

  • Amine Labeling: The NHS ester reacts with a primary amine on a target protein, forming a stable covalent amide bond and releasing NHS as a byproduct. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH.

  • Bioorthogonal Ligation: The TCO group now attached to the protein is available to react with a tetrazine-functionalized molecule. This iEDDA reaction is extremely rapid and forms a stable dihydropyridazine linkage, releasing nitrogen gas (N₂).

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (iEDDA) Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein + this compound pH 7.0 - 9.0 Amine-free buffer TCO_NHS This compound Labeled_Protein2 TCO-Labeled Protein Tetrazine Tetrazine-Modified Molecule Conjugate Final Protein Conjugate Labeled_Protein2->Conjugate + Tetrazine-Molecule Aqueous Buffer Room Temp

Caption: Reaction pathway for protein labeling and conjugation.

Experimental Protocols

This section provides detailed methodologies for protein modification. Note that optimal conditions may vary depending on the specific protein and should be determined empirically.

This protocol details the conjugation of this compound to primary amines on a target protein.

Materials:

  • Target protein

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF

  • Desalting spin columns (or other size-exclusion chromatography method)

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. This removes any competing primary amines (e.g., from Tris or glycine buffers).

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined for each specific protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting spin column according to the manufacturer's instructions.

  • Storage: The purified TCO-labeled protein can be stored at 4°C for immediate use or at -20°C for long-term storage.

This protocol describes the reaction between the TCO-labeled protein and a tetrazine-modified molecule.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-modified molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the Reaction Buffer.

  • Ligation Reaction: Combine the reactants in the desired molar ratio. For simple conjugation, a 1:1 or slight molar excess (1.05-1.5x) of the tetrazine reagent is often used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The reaction is often complete in under an hour due to the rapid kinetics.

  • Analysis: Analyze the resulting conjugate using methods such as SDS-PAGE, mass spectrometry, or SEC-HPLC to confirm the formation of the desired product.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion chromatography).

Start Start PrepProtein Prepare Protein (1-5 mg/mL in amine-free buffer) Start->PrepProtein React Combine and Incubate (10-20x molar excess TCO) (30-60 min, RT) PrepProtein->React PrepTCO Prepare TCO-PEG3-NHS (10 mM in DMSO/DMF) PrepTCO->React Quench Quench Reaction (50-100 mM Tris, 15 min) React->Quench Purify1 Purify TCO-Protein (Desalting Column) Quench->Purify1 Ligate Combine with Tetrazine-Molecule (1-2 hours, RT) Purify1->Ligate Analyze Analyze and/or Purify Final Conjugate Ligate->Analyze End End Analyze->End

Caption: Experimental workflow for protein bioconjugation.

Quantitative Data and Reaction Parameters

ParameterRecommended ValueNotesSource(s)
NHS Ester Reaction pH 7.0 - 9.0Optimal pH is 8.3-8.5 for efficient labeling. Hydrolysis of the NHS ester is faster at higher pH.
NHS Molar Excess 10- to 50-foldVaries by protein; should be optimized to control the degree of labeling (DOL).
NHS Reaction Time 30 - 60 minutesLonger times may be needed for lower pH reactions (e.g., at pH 7.4).
TCO-Tetrazine Kinetics k ≈ 800 - 2000 M⁻¹s⁻¹Extremely fast second-order rate constant, enabling reactions at low concentrations.
TCO-Tetrazine Temp. Room Temperature (or 4-37°C)Reaction is rapid at room temperature.
Protein Concentration 1 - 10 mg/mLA typical concentration range for efficient labeling.

Applications in Research and Drug Development

The specificity and efficiency of the TCO-tetrazine ligation make this compound a valuable tool in numerous applications:

  • PROTAC Synthesis: Serves as a versatile linker in the modular assembly of Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): Enables the precise and stable attachment of cytotoxic drugs to antibodies.

  • Molecular Imaging: Used for labeling biomolecules with imaging agents for applications like PET or fluorescence imaging.

  • Studying Protein-Protein Interactions: Allows for the creation of covalently linked protein dimers or complexes for structural or functional studies.

  • Live Cell Labeling: The bioorthogonal nature of the reaction allows for specific labeling of proteins on the surface of living cells.

  • Surface Modification: Immobilizes proteins and other biomolecules onto surfaces for the development of advanced biomaterials and medical devices.

Troubleshooting Guide

IssuePotential CauseTroubleshooting StepsSource(s)
Low Labeling Efficiency Hydrolysis of NHS ester: Reagent is sensitive to water.Prepare NHS ester stock solution immediately before use in anhydrous solvent.
Primary amines in buffer: Buffers like Tris or glycine compete with the target protein.Use an amine-free buffer such as PBS, HEPES, or bicarbonate for the labeling step.
Suboptimal pH: Reaction is slow at acidic pH.Maintain a reaction pH between 7.0 and 9.0.
Low Ligation Yield Isomerization of TCO: TCO can isomerize to the less reactive cis-cyclooctene (CCO).Store TCO reagents properly (-20°C, protected from light). Avoid high temperatures or the presence of thiols.
Steric Hindrance: The labeling site on the protein may be sterically inaccessible.Consider using a linker with a longer PEG spacer.
Non-Specific Binding Hydrophobic Interactions: The TCO group is hydrophobic.Ensure thorough purification of the TCO-labeled protein to remove all unbound reagent.

References

A Technical Guide to Antibody and Protein Modification with TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCO-PEG3-NHS ester, a key reagent in the field of bioconjugation. It details the chemical properties, mechanism of action, and applications of this versatile linker for the modification of antibodies and proteins. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their workflows, including for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies. It is comprised of three key components:

  • A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and specific, allowing for efficient conjugation in complex biological mixtures without the need for catalysts.[1][2]

  • A polyethylene glycol (PEG3) spacer: This three-unit PEG linker enhances the water solubility of the reagent and the resulting conjugate.[1] It also provides a flexible spacer that minimizes steric hindrance, improving the accessibility of the TCO group for subsequent reactions.

  • An N-hydroxysuccinimide (NHS) ester : This functional group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The dual functionality of this compound allows for a two-step conjugation strategy. First, the NHS ester is used to covalently attach the TCO moiety to a protein or antibody. Following purification, the TCO-functionalized biomolecule can then be specifically reacted with a tetrazine-containing molecule, enabling the precise and modular construction of complex bioconjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReferences
Chemical Formula C₂₂H₃₄N₂O₉
Molecular Weight 470.52 g/mol
Purity Typically ≥95%
Appearance Colorless oil or solid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, protected from light and moisture. Long-term storage is not recommended due to potential isomerization of the TCO group.

Reaction Mechanism and Kinetics

The utility of this compound is rooted in two distinct chemical reactions: the NHS ester-amine coupling and the TCO-tetrazine cycloaddition.

NHS Ester Reaction with Primary Amines

The NHS ester of the linker reacts with primary amines on proteins and antibodies via nucleophilic acyl substitution to form a stable amide bond. The efficiency of this reaction is highly dependent on the pH, with optimal conditions typically being in the range of pH 7.2 to 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce conjugation efficiency.

TCO-Tetrazine Bioorthogonal Reaction

The TCO group reacts with a tetrazine via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is characterized by its exceptionally fast kinetics and high specificity. The second-order rate constants for TCO-tetrazine reactions are among the fastest known in bioorthogonal chemistry, allowing for efficient labeling at low concentrations.

Reaction ParametersValueReferences
TCO-Tetrazine Reaction Rate (k₂) ~800 - 30,000 M⁻¹s⁻¹
Optimal pH for NHS Ester Reaction 7.2 - 8.5
NHS Ester Hydrolysis Half-life at pH 7.0 (0°C) 4-5 hours
NHS Ester Hydrolysis Half-life at pH 8.6 (4°C) 10 minutes

Experimental Protocols

The following sections provide detailed protocols for the modification of antibodies and proteins with this compound.

General Workflow for Protein Modification

The overall workflow for modifying a protein with this compound and subsequent conjugation to a tetrazine-labeled molecule is depicted below.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Conjugation p_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (pH 7.2-8.5, RT, 1-2h) p_prep->reaction reagent_prep This compound Preparation (in DMSO) reagent_prep->reaction quench Quenching (e.g., Tris buffer) reaction->quench purify1 Purification (Desalting Column) quench->purify1 tco_protein TCO-functionalized Protein purify1->tco_protein click_reaction Bioorthogonal Reaction (RT, 30-60 min) tco_protein->click_reaction tetrazine_mol Tetrazine-modified Molecule tetrazine_mol->click_reaction purify2 Purification (e.g., SEC-HPLC) click_reaction->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

General workflow for protein modification with this compound.
Detailed Protocol for Antibody Labeling

This protocol is a general guideline for labeling antibodies with this compound. Optimization of molar excess, incubation time, and other parameters may be necessary for specific antibodies.

Materials:

  • Antibody solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Gently mix.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore. HIC-HPLC can also be used to analyze the resulting conjugate mixture.

Detailed Protocol for General Protein Labeling

This protocol can be adapted for various proteins.

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Perform a buffer exchange to remove any amine-containing components and ensure the protein is in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in dry DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification:

    • Remove excess, unreacted linker using a desalting column.

Quantitative Data and Optimization

The efficiency of labeling with this compound is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing conjugation.

ParameterRecommended Range/ValueNotesReferences
Molar Excess of this compound 10- to 50-foldHigher excess drives the reaction to a higher degree of labeling. Optimization is crucial to avoid aggregation.
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Temperature Room Temperature or 4°CRoom temperature is generally sufficient for 1-4 hours. 4°C can be used for longer incubations (2-8 hours).
Reaction Time 1 - 4 hoursCan be extended, but risk of hydrolysis increases.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, particularly in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a TCO handle to the antibody. A tetrazine-functionalized cytotoxic drug can then be conjugated to the TCO-modified antibody in a highly specific manner. This modular approach facilitates the rapid generation and screening of different ADC constructs.

ADC_Workflow Ab Antibody TCO_Ab TCO-functionalized Antibody Ab->TCO_Ab NHS-amine coupling TCO_linker This compound TCO_linker->TCO_Ab ADC Antibody-Drug Conjugate (ADC) TCO_Ab->ADC TCO-tetrazine 'click' reaction Tz_drug Tetrazine-modified Cytotoxic Drug Tz_drug->ADC

Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the synthesis of PROTACs. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be used to conjugate one of the ligands, which is then "clicked" to the other ligand that has been modified with a tetrazine.

PROTAC_Workflow Target_ligand Target Protein Ligand TCO_ligand TCO-functionalized Ligand Target_ligand->TCO_ligand NHS-amine coupling TCO_linker This compound TCO_linker->TCO_ligand PROTAC PROTAC TCO_ligand->PROTAC TCO-tetrazine 'click' reaction Tz_E3_ligand Tetrazine-modified E3 Ligase Ligand Tz_E3_ligand->PROTAC

Logical workflow for Proteolysis Targeting Chimera (PROTAC) synthesis.

Conclusion

This compound is a powerful and versatile reagent for the modification of antibodies and proteins. Its unique combination of an amine-reactive NHS ester and a bioorthogonal TCO group enables a modular and highly specific two-step conjugation strategy. This approach provides researchers with precise control over the construction of complex bioconjugates, making it an invaluable tool in fundamental research and the development of next-generation therapeutics such as ADCs and PROTACs. Careful optimization of reaction conditions is key to achieving high labeling efficiency and desired product outcomes.

References

The Nexus of Precision: A Technical Guide to TCO-PEG3-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the intricate landscape of bioconjugation, where the precise linking of molecules dictates therapeutic efficacy and diagnostic accuracy, TCO-PEG3-NHS ester has emerged as a cornerstone reagent. This guide offers an in-depth exploration of its applications, providing researchers, scientists, and drug development professionals with the essential data, protocols, and conceptual frameworks to harness its full potential.

Core Principles: The Chemistry of Controlled Linkage

This compound is a heterobifunctional linker designed for a two-step bioconjugation strategy.[1] Its architecture comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial, covalent attachment to biomolecules. It readily reacts with primary amines, such as the lysine residues and N-termini of proteins and antibodies, to form stable amide bonds.[2]

  • Polyethylene Glycol (PEG3) Spacer: A three-unit PEG spacer enhances the reagent's aqueous solubility and provides a flexible linker arm. This minimizes steric hindrance, thereby improving conjugation efficiency and potentially enhancing the pharmacokinetic properties of the resulting bioconjugate.[2][3]

  • trans-Cyclooctene (TCO): As a highly strained alkene, the TCO moiety is a key participant in bioorthogonal chemistry.[2] It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner. This "click chemistry" reaction is notable for its fast kinetics and its ability to proceed in complex biological environments without interfering with native biochemical processes.

The strategic combination of these components allows for a controlled, two-stage conjugation process. First, the biomolecule of interest is "activated" with the TCO group via the NHS ester. Following purification, the TCO-functionalized biomolecule can then be precisely coupled to a tetrazine-labeled payload, such as a drug, imaging agent, or another biomolecule.

Quantitative Data at a Glance

The efficiency of bioconjugation with this compound is a critical parameter. The following tables summarize key quantitative data across various applications.

Table 1: Physicochemical and Kinetic Properties

PropertyValueReferences
Molecular Weight 470.52 g/mol
Purity ≥95%
Solubility DMSO, DMF, DCM, Chloroform
Storage Conditions -20°C, desiccated, protected from light
Second-Order Rate Constant (TCO-Tetrazine Ligation) ~2000 M⁻¹s⁻¹ (in 9:1 Methanol/Water)

Table 2: Protein and Antibody Labeling Efficiency

BiomoleculeMolar Excess of TCO-PEG-NHS EsterDegree of Labeling (DOL) / Modification EfficiencyReferences
Protein FragmentNot specified90-95% labeling efficiency
Single Domain Antibody (sdAb)1.2-fold~65% modification with one prosthetic group
Single Domain Antibody (sdAb)1.2-fold (with GK linker)~85% modification (~85% with 1, ~15% with 2 prosthetic groups)
Bovine Serum Albumin (BSA)6.5-fold (FAM NHS Ester)DOL of 1.1
anti-HER2 Antibody10, 30, 100-foldMolar ratio dependent

Table 3: Cell Surface Labeling

Cell TypeLabeling StrategyLabeling EfficiencyReferences
DC2.4 CellsNHS-ester-biotin91.3% of membrane proteins labeled

Detailed Experimental Protocols

Precise and reproducible experimental outcomes hinge on meticulous protocols. The following sections provide detailed methodologies for key applications of this compound.

General Protocol for Protein/Antibody Labeling

This protocol outlines the fundamental steps for conjugating this compound to primary amines on a protein or antibody.

Materials:

  • Protein or antibody solution (1-10 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or amine-free buffer like PBS (pH 7.2-7.5).

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 100 mM glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Buffer Exchange: If the protein/antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. The protein concentration should be between 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution. The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice. Protect the reaction from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis (Two-Step)

This protocol describes a two-step approach for generating an ADC, where the antibody is first modified with this compound, followed by conjugation to a tetrazine-functionalized drug.

Part 1: Antibody Modification with this compound

  • Follow the "General Protocol for Protein/Antibody Labeling" (Section 3.1) to prepare the TCO-functionalized antibody.

Part 2: Bioorthogonal Ligation with Tetrazine-Drug

  • Prepare Reactants: Dissolve the purified TCO-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO).

  • Ligation Reaction: Add the tetrazine-drug solution to the TCO-antibody solution. A molar excess of the tetrazine-drug may be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.

  • Purification: Purify the ADC from unreacted drug and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using HIC-UV/Vis or LC-MS.

Protocol for Cell Surface Labeling

This protocol details the labeling of cell surface proteins with this compound for subsequent bioorthogonal reactions.

Materials:

  • Cell suspension in an amine-free buffer (e.g., PBS)

  • This compound solution in DMSO

  • Quenching solution (e.g., PBS with 100 mM glycine)

Procedure:

  • Cell Preparation: Wash cells with an amine-free buffer to remove any interfering substances. Resuspend the cells at a desired concentration.

  • Labeling: Add the this compound solution to the cell suspension. The final concentration of the NHS ester should be optimized, but a starting point of 1-5 mM can be used.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction.

  • Washing: Wash the cells multiple times with buffer to remove unreacted reagents. The TCO-labeled cells are now ready for conjugation with a tetrazine-functionalized probe.

Protocol for Nanoparticle Functionalization

This protocol outlines the modification of amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4 or Borate Buffer, pH 8.5)

  • Quenching Buffer (e.g., 100 mM ethanolamine or 50 mM Tris in PBS, pH 7.4)

  • Centrifuge and centrifuge tubes or dialysis membrane

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

  • Prepare this compound Solution: Prepare a fresh 10 mM solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a molar excess of the dissolved linker to the nanoparticle suspension. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching: Add the Quenching Buffer to deactivate any unreacted NHS esters and incubate for 30 minutes.

  • Purification: Remove unreacted linker and byproducts by centrifugation and resuspension, or by dialysis.

  • Characterization: Confirm functionalization using techniques such as Dynamic Light Scattering (DLS), Zeta Potential, or Fourier-Transform Infrared (FTIR) Spectroscopy.

Visualizing the Workflow and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products TCO_PEG3_NHS This compound TCO_Biomolecule TCO-PEG3-Biomolecule (Stable Amide Bond) TCO_PEG3_NHS->TCO_Biomolecule pH 7.2 - 8.5 NHS_leaving_group N-Hydroxysuccinimide TCO_PEG3_NHS->NHS_leaving_group Biomolecule_NH2 Biomolecule-NH₂ (Protein, Antibody, etc.) Biomolecule_NH2->TCO_Biomolecule

NHS Ester Reaction with Primary Amine

SPAAC_Reaction cluster_reactants Reactants cluster_products Products TCO_Biomolecule TCO-Functionalized Biomolecule Conjugate Stable Bioconjugate TCO_Biomolecule->Conjugate iEDDA 'Click' Reaction Tetrazine_Payload Tetrazine-Functionalized Payload (Drug, Dye, etc.) Tetrazine_Payload->Conjugate N2_gas N₂ Gas Tetrazine_Payload->N2_gas Retro-Diels-Alder

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental_Workflow start Start: Biomolecule of Interest step1 Step 1: Labeling React with this compound start->step1 step2 Step 2: Purification Remove excess linker step1->step2 step3 Step 3: Ligation React with Tetrazine-Payload step2->step3 step4 Step 4: Final Purification Isolate the final conjugate step3->step4 end End: Characterized Bioconjugate step4->end

General Bioconjugation Workflow

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its dual functionality, enabling a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation, offers a high degree of control over the creation of complex biomolecular architectures. The data and protocols presented in this guide provide a solid foundation for researchers and developers to leverage this technology for the advancement of targeted therapeutics, advanced diagnostics, and a deeper understanding of biological systems.

References

The PEG3 Spacer in TCO-PEG3-NHS Ester: A Technical Deep Dive for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the final conjugate's success. The TCO-PEG3-NHS ester is a widely utilized heterobifunctional crosslinker that leverages the highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" for bioorthogonal ligation. At the heart of this molecule lies the seemingly simple polyethylene glycol (PEG) spacer, specifically a discrete chain of three ethylene glycol units (PEG3). This technical guide provides an in-depth exploration of the PEG3 spacer's core functionalities, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate its pivotal role in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles: The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate is a strategic design choice that imparts several beneficial physicochemical and pharmacological properties. These advantages collectively enhance the therapeutic potential and developability of the resulting molecule.

Enhanced Hydrophilicity: A primary and crucial benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate. Many potent cytotoxic drugs and other payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer creates a hydration shell, improving solubility and preventing aggregation.

Reduced Steric Hindrance: The flexible and defined-length PEG3 spacer provides critical spatial separation between the conjugated molecules. In ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. For PROTACs, the linker must optimally orient the target protein and the E3 ligase for efficient ternary complex formation and subsequent protein degradation.

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. While longer PEG chains generally have a more pronounced effect, even a short spacer like PEG3 can contribute to an improved pharmacokinetic profile, enhancing the therapeutic window.

Modulation of Immunogenicity: The flexible and hydrophilic PEG chain can act as a shield, masking immunogenic epitopes on the protein or payload from recognition by the immune system. This can decrease the likelihood of an adverse immune response.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.

Spacer Length logD (Hydrophilicity) Notes Reference
PEG2-1.95Lower hydrophilicity compared to longer PEG chains.[1]
PEG3 -2.37Increased hydrophilicity compared to PEG2.[2]
PEG4-2.42Further increase in hydrophilicity.[2]
PEG6-2.50Continued increase in hydrophilicity with spacer length.[2]
PEG12-2.22Hydrophilicity may not always linearly increase with very long chains in all contexts.[1]
Table 1: Influence of PEG Spacer Length on Hydrophilicity. A lower logD value indicates greater hydrophilicity.
Spacer Length IC50 (nM) Notes Reference
PEG23.1 ± 0.2Higher binding affinity.
PEG3 3.9 ± 0.3Slightly lower affinity compared to PEG2.
PEG45.4 ± 0.4Affinity may decrease with increasing spacer length in some contexts.
PEG65.8 ± 0.3Similar affinity to PEG4.
Table 2: Impact of PEG Spacer Length on In Vitro Binding Affinity of a Bombesin Antagonist. A lower IC50 value indicates higher binding affinity.
Spacer Length Tumor Uptake (%ID/g at 2h) Liver Uptake (%ID/g at 2h) Tumor-to-Blood Ratio (at 2h) Reference
PEG2~4.0~0.8~35
PEG3 4.6 ± 0.60.4 ± 0.144 ± 12
PEG4~3.5~0.5~30
PEG6~3.2~0.6~25
Table 3: In Vivo Performance of a 68Ga-Labeled Bombesin Antagonist with Different PEG Spacers in PC-3 Xenografts. %ID/g = percentage of injected dose per gram of tissue.
Spacer Length ADC Clearance (mL/day/kg) ADC Exposure (AUC) In Vivo Efficacy Reference
PEG233012,000-
PEG41605,600-
PEG82809,800Enhanced
PEG1228010,000Enhanced
PEG2429010,000Enhanced
Table 4: Pharmacokinetic and Efficacy Comparison of ADCs with Different PEG Spacer Lengths. Data synthesized from a study on PEGylated glucuronide-MMAE linkers.

Visualizing the Core Concepts

To further elucidate the structure, application, and advantages of the this compound, the following diagrams are provided.

Structure of this compound.

PEG3_Advantages center This compound hydrophilicity Increased Hydrophilicity center->hydrophilicity Provides pk Improved Pharmacokinetics center->pk Contributes to steric Reduced Steric Hindrance center->steric Ensures immunogenicity Decreased Immunogenicity center->immunogenicity Can Lead to solubility Prevents Aggregation, Enhances Stability hydrophilicity->solubility half_life Longer Circulation Half-life pk->half_life binding Maintains Binding Affinity steric->binding safety Improved Safety Profile immunogenicity->safety

Key Advantages of the PEG3 Spacer.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG3 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptide Fragments) Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol outlines a general procedure for labeling a primary amine-containing biomolecule, such as an antibody, with this compound.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution for the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and quenching reagent using a desalting column or dialysis.

    • For desalting columns, follow the manufacturer's instructions.

    • For dialysis, dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

Protocol 2: Characterization of the TCO-Labeled Antibody

Determination of the Degree of Labeling (DOL):

The DOL, or the average number of TCO molecules per antibody, can be determined using various methods. A common approach for TCO-labeled antibodies that do not have a convenient chromophore is to react the TCO-antibody with a molar excess of a tetrazine-dye conjugate and then use UV-Vis spectrophotometry.

Materials:

  • Purified TCO-labeled antibody

  • Tetrazine-dye conjugate with a known extinction coefficient (e.g., Tetrazine-Sulfo-Cy5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reaction with Tetrazine-Dye:

    • React a known concentration of the TCO-labeled antibody with a 5- to 10-fold molar excess of the tetrazine-dye conjugate.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the antibody-dye conjugate from excess tetrazine-dye using a desalting column.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified, labeled antibody at 280 nm (A280) and the maximum absorbance wavelength of the dye (A_max).

  • DOL Calculation:

    • Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye (M) = A_max / (ε_dye * path length) (where ε_dye is the molar extinction coefficient of the dye at its A_max).

    • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm: Concentration_antibody (M) = (A280 - (A_max * CF)) / (ε_antibody * path length) (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the DOL: DOL = Concentration_dye / Concentration_antibody

Conclusion

The PEG3 spacer within the this compound is far more than an inert linker; it is a critical component that significantly influences the overall performance of a bioconjugate. Its ability to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for the rational design of next-generation therapeutics. By understanding the quantitative impact of PEG spacer length and employing robust experimental protocols for conjugation and characterization, researchers can harness the full potential of this versatile molecule to develop safer and more effective bioconjugates.

References

The Principle of Strain-Promoted Cycloadditions with TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of strain-promoted cycloaddition reactions involving trans-cyclooctene (TCO) linkers. While often broadly discussed under the umbrella of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), it is crucial to distinguish between the reaction of TCO with azides (a true SPAAC reaction) and its more prominent and kinetically favorable reaction with tetrazines (an inverse-electron-demand Diels-Alder, or IEDDA, reaction). This guide will delve into the mechanisms, kinetics, and experimental protocols for both reactions, with a focus on their utility in bioconjugation, drug delivery, and molecular imaging.

Core Principles: SPAAC vs. IEDDA with TCO Linkers

The driving force behind the reactivity of TCO is the significant ring strain of the trans-configured eight-membered ring. This strain is released upon cycloaddition, providing a large thermodynamic driving force for the reaction and enabling it to proceed without the need for cytotoxic copper catalysts, a key advantage in biological systems.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): TCO + Azide

This reaction is a [3+2] cycloaddition between the strained alkyne of TCO and an azide to form a stable triazole linkage. While copper-free, the reaction of TCO with azides is relatively slow compared to other bioorthogonal reactions. The high activation energy of this specific SPAAC pairing has limited its widespread adoption in favor of more rapid alternatives.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: TCO + Tetrazine

The reaction between TCO (the dienophile) and a tetrazine (the diene) is a [4+2] cycloaddition that is exceptionally fast, with second-order rate constants that are several orders of magnitude higher than those of TCO-azide SPAAC.[1] This reaction is highly bioorthogonal, meaning the reactive partners do not cross-react with biological functional groups. The reaction proceeds rapidly to form an unstable dihydropyrazine intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, irreversibly driving the reaction forward.[2] Due to its superior kinetics, the TCO-tetrazine ligation is the most common and powerful application of TCO linkers in bioconjugation.

Quantitative Data Presentation

The choice of a bioorthogonal reaction is often dictated by its kinetics. The following tables summarize the second-order rate constants for TCO-based cycloadditions and compare them with other common click chemistry reactions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for TCO Cycloadditions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
IEDDA TCO + Tetrazine800 - 30,000[3]
SPAAC TCO + Azide~0.006[4]

Table 2: Comparative Kinetics of Common Bioorthogonal Reactions

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityKey FeaturesReference(s)
TCO-Tetrazine (IEDDA) Up to 30,000Excellent (copper-free)Extremely fast kinetics, produces N₂ byproduct.[3]
DBCO-Azide (SPAAC) ~1Excellent (copper-free)Widely used copper-free click reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10,000Limited in vivo due to copper cytotoxicityThe original "click" reaction, requires copper catalyst.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

SPAAC_vs_IEDDA cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) TCO_S TCO (Strained Alkyne) Transition_S [3+2] Transition State TCO_S->Transition_S + Azide Azide Azide->Transition_S Triazole Stable Triazole Product Transition_S->Triazole Ring Strain Release TCO_I TCO (Dienophile) Transition_I [4+2] Transition State TCO_I->Transition_I + Tetrazine Tetrazine (Diene) Tetrazine->Transition_I Intermediate Dihydropyrazine Intermediate Transition_I->Intermediate Final_Product Stable Conjugate Intermediate->Final_Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanisms of TCO-Azide (SPAAC) and TCO-Tetrazine (IEDDA) reactions.

Experimental Workflows

Protein_Labeling_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Target Protein (with primary amines, e.g., Lysine) Reaction1 Incubate at RT, pH 7-9 Protein->Reaction1 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Reaction1 TCO_Protein TCO-Functionalized Protein Reaction1->TCO_Protein Purification1 Purify (e.g., Desalting Column) TCO_Protein->Purification1 Purified_TCO_Protein Purified TCO-Protein Purification1->Purified_TCO_Protein Reaction2 Mix and Incubate at RT or 37°C Purified_TCO_Protein->Reaction2 Tetrazine_Probe Tetrazine-Fluorophore (or other cargo) Tetrazine_Probe->Reaction2 Labeled_Protein Fluorescently Labeled Protein Reaction2->Labeled_Protein Purification2 Purify (Optional) Labeled_Protein->Purification2

Caption: Two-step workflow for protein labeling using TCO-tetrazine ligation.

Logical Relationships

Click_Chemistry_Relationships cluster_copper Copper-Catalyzed cluster_copper_free Copper-Free Click Click Chemistry CuAAC CuAAC (Alkyne + Azide) Click->CuAAC SPAAC SPAAC (Strained Alkyne + Azide) Click->SPAAC IEDDA IEDDA (e.g., TCO + Tetrazine) Click->IEDDA DBCO DBCO SPAAC->DBCO BCN BCN SPAAC->BCN TCO_Azide TCO (with Azide) SPAAC->TCO_Azide TCO_Tetrazine TCO (with Tetrazine) IEDDA->TCO_Tetrazine

Caption: Logical relationships between different types of click chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of proteins with TCO and subsequent bioconjugation.

Protocol 1: Protein Functionalization with TCO-PEG-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or dialysis cassettes

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.4). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage: Determine the concentration of the TCO-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry. Store the TCO-functionalized protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: TCO-Tetrazine IEDDA Reaction for Protein Conjugation

This protocol details the rapid conjugation of a TCO-functionalized protein with a tetrazine-modified molecule (e.g., a fluorophore).

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., Tetrazine-Fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5- to 5-fold molar excess of the tetrazine reagent is often used to ensure complete conjugation of the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction is often visually complete within minutes, as indicated by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate to remove any excess unreacted tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.

  • Analysis: The final conjugate can be analyzed by SDS-PAGE, where a shift in molecular weight should be observed. If a fluorophore was used, in-gel fluorescence can confirm successful conjugation.

Protocol 3: TCO-Azide SPAAC Reaction for Protein Conjugation

This protocol outlines the procedure for the less common, slower reaction between a TCO-functionalized protein and an azide-modified molecule.

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer at a concentration of approximately 10 µM. Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

  • Ligation Reaction: Add the azide-functionalized molecule to the TCO-labeled protein solution. A higher molar excess (e.g., 10- to 50-fold) of the azide is recommended to drive the reaction to completion due to the slower kinetics.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 37°C. Protect from light if a fluorophore is used.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical method, such as LC-MS or SDS-PAGE, by taking aliquots at different time points (e.g., 4, 8, 12, and 24 hours).

  • Purification: Once the reaction is deemed complete, purify the final conjugate to remove the large excess of the unreacted azide-functionalized molecule using size-exclusion chromatography or extensive dialysis.

  • Analysis: Analyze the final conjugate using methods similar to those in Protocol 2.

Conclusion

TCO linkers are powerful tools in the field of bioconjugation. While they can participate in SPAAC reactions with azides, their true potential is realized in the context of the exceptionally rapid and bioorthogonal IEDDA reaction with tetrazines. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize TCO-based cycloadditions in their work. The choice between the TCO-tetrazine and TCO-azide pairing will ultimately depend on the specific requirements of the application, with the former being the clear choice for reactions demanding high speed and efficiency.

References

Methodological & Application

Application Notes: Labeling Proteins with TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The labeling of proteins with specific functionalities is a cornerstone of modern biological research and therapeutic development. The use of bioorthogonal chemistry, which involves reactions that can occur in complex biological systems without interfering with native biochemical processes, has revolutionized this field.[1] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a prominent example, prized for its exceptional speed and selectivity.[2][3]

TCO-PEG3-NHS ester is a heterobifunctional linker designed for the efficient incorporation of a TCO moiety onto proteins and other biomolecules.[4] It features an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines (e.g., the side chain of lysine residues) on a protein's surface to form a stable amide bond.[5] The molecule also contains a hydrophilic 3-unit polyethylene glycol (PEG) spacer, which enhances water solubility, reduces aggregation of the labeled protein, and minimizes steric hindrance, thereby facilitating subsequent conjugation reactions.

This document provides a detailed protocol for labeling proteins with this compound, guidance on reaction optimization, and troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanism of Action

The labeling process is a two-step reaction. First, the NHS ester of the this compound reagent reacts with primary amines on the protein surface, typically at a pH between 7.2 and 8.5. This reaction forms a stable, covalent amide bond, attaching the TCO-PEG3 moiety to the protein. The TCO group is then available for a rapid and specific "click" reaction with a tetrazine-modified molecule.

G Figure 1: Reaction of this compound with a Protein cluster_0 Reactants cluster_1 Product Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG3-TCO Protein->Labeled_Protein pH 7.2 - 8.5 TCO_NHS This compound TCO_NHS->Labeled_Protein

Caption: Reaction of this compound with a protein's primary amine.

Quantitative Data Summary

The efficiency of the labeling reaction depends on several factors, including the concentration of the protein, the molar excess of the this compound, pH, and reaction time. The following table summarizes typical reaction parameters.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of the NHS ester to achieve similar labeling efficiency.
Molar Excess of this compound 10 to 50-foldA 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically for each specific protein.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.
Reaction pH 7.2 - 8.5The reaction is most efficient at a slightly alkaline pH to ensure primary amines are deprotonated. However, hydrolysis of the NHS ester also increases at higher pH.
Reaction Temperature Room Temperature or 4°CIncubation on ice can reduce the rate of NHS-ester hydrolysis, which is a competing reaction.
Reaction Time 30 - 60 minutes at Room Temperature; 2 hours on iceLonger incubation times may be necessary depending on the specific protein and reaction conditions.

Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound.

1. Materials and Reagents

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification tools: Desalting spin columns (e.g., Zeba™) or dialysis cassettes appropriate for the protein's molecular weight.

2. Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Protein Labeling A 1. Prepare Protein (Buffer exchange into amine-free buffer, 1-5 mg/mL) B 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF to 10 mM) A->B C 3. Labeling Reaction (Add 10-20x molar excess of ester to protein) B->C D 4. Incubate (30-60 min at RT or 2h on ice) C->D E 5. Quench Reaction (Add Tris-HCl to 50-100 mM final concentration) D->E F 6. Purify (Remove excess reagent via desalting column or dialysis) E->F G 7. Characterize & Store (Analyze labeling and store at 4°C or -20°C) F->G

Caption: A generalized workflow for protein conjugation with this compound.

3. Detailed Procedure

  • Protein Preparation:

    • Prepare a solution of the protein to be labeled at a concentration of 1-5 mg/mL.

    • It is critical to ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the protein solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange using a desalting column or dialysis.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

    • Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 5-15 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or quenched.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted this compound and quenching buffer byproducts using a desalting spin column or dialysis according to the manufacturer's instructions.

  • Storage:

    • The purified TCO-labeled protein can be stored at 4°C for immediate use or aliquoted and stored at -20°C for long-term stability.

Troubleshooting

Low labeling efficiency or unexpected results can occur. This guide provides steps to identify and resolve common issues.

G Figure 3: Troubleshooting Low Labeling Efficiency Problem Problem: Low Labeling Efficiency Cause1 Potential Cause: Inactive NHS Ester Problem->Cause1 Cause2 Potential Cause: Suboptimal Reaction pH Problem->Cause2 Cause3 Potential Cause: Interfering Buffer Components Problem->Cause3 Cause4 Potential Cause: Insufficient Molar Excess Problem->Cause4 Solution1 Solution: Use fresh, anhydrous DMSO/DMF. Allow reagent to warm to RT before opening. Cause1->Solution1 Solution2 Solution: Ensure buffer pH is between 7.2 and 8.5. Cause2->Solution2 Solution3 Solution: Buffer exchange protein into an amine-free buffer like PBS. Cause3->Solution3 Solution4 Solution: Increase the molar excess of the this compound. Optimize ratio empirically. Cause4->Solution4

Caption: A logical diagram for troubleshooting common issues in protein labeling.

IssuePotential CauseTroubleshooting Step
Low or No Labeling Hydrolyzed/Inactive NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze over time, losing its reactivity.Ensure the this compound is stored properly at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.
Interfering Buffer Components: The protein solution contains primary amines (e.g., Tris, glycine) that compete with the protein for labeling.Perform buffer exchange into an amine-free buffer like PBS before starting the labeling reaction.
Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive primary amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Insufficient Molar Excess: The molar ratio of NHS ester to protein is too low for efficient labeling.Increase the molar excess of the this compound. Perform a series of small-scale reactions to determine the optimal ratio for your protein.
Protein Aggregation/Precipitation High Organic Solvent Concentration: The concentration of DMSO or DMF in the final reaction mixture is too high.Keep the volume of the added NHS ester stock solution to less than 10% of the total reaction volume.
Hydrophobic Interactions: The TCO moiety is hydrophobic and may cause non-specific interactions.The PEG3 spacer is designed to mitigate this, but if aggregation persists, ensure thorough purification to remove unbound reagent. Consider using a linker with a longer PEG chain.

References

Application Notes and Protocols for TCO-PEG3-NHS Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-NHS ester is a bifunctional linker that plays a crucial role in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This molecule features a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene glycol (PEG3) spacer.[3] The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the TCO group enables rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-modified molecules.[4][5] The PEG3 spacer enhances water solubility and minimizes steric hindrance, improving conjugation efficiency.

The conjugation process hinges on the reaction between the NHS ester and primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is highly efficient under specific conditions but is also susceptible to competing hydrolysis, which can impact the overall yield of the desired conjugate. Understanding and optimizing the reaction parameters are therefore critical for successful bioconjugation.

Mechanism of Action

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group.

This initial conjugation step is followed by a bioorthogonal reaction where the TCO group reacts with a tetrazine-modified molecule through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is characterized by its high speed and specificity, allowing for the efficient formation of complex bioconjugates in aqueous environments without the need for a catalyst.

Experimental Workflow and Logical Relationships

The overall workflow for utilizing this compound in a two-step bioconjugation process is outlined below. This involves the initial labeling of a primary amine-containing biomolecule with the TCO moiety, followed by the bioorthogonal reaction with a tetrazine-functionalized partner.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule with Primary Amines (e.g., Protein) Reaction_Mix Incubation (pH 7.2-8.5) Biomolecule->Reaction_Mix TCO_Reagent This compound TCO_Reagent->Reaction_Mix TCO_Biomolecule TCO-Labeled Biomolecule Reaction_Mix->TCO_Biomolecule Purification1 Purification (e.g., SEC, Dialysis) TCO_Biomolecule->Purification1 Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Drug, Dye) Click_Reaction iEDDA Reaction (Click Chemistry) Tetrazine_Molecule->Click_Reaction Final_Conjugate Stable Bioconjugate Purification2 Optional Purification Final_Conjugate->Purification2 Click_Reaction->Final_Conjugate Purification1->Click_Reaction

Caption: A generalized experimental workflow for bioconjugation using this compound.

A critical aspect of successful conjugation is troubleshooting potential issues. The following diagram illustrates a logical approach to diagnosing and resolving common problems encountered during the labeling process.

troubleshooting_workflow Start Low Conjugation Yield Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Check_Molar_Excess Is molar excess of TCO reagent sufficient (10-50 fold)? Check_pH->Check_Molar_Excess Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Hydrolysis Was the NHS ester hydrolyzed? Check_Molar_Excess->Check_Hydrolysis Yes Increase_Excess Increase molar excess of TCO reagent Check_Molar_Excess->Increase_Excess No Check_Protein_Prep Is the protein in an amine-free buffer? Check_Hydrolysis->Check_Protein_Prep No Prepare_Fresh Prepare fresh TCO reagent stock solution Check_Hydrolysis->Prepare_Fresh Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Protein_Prep->Buffer_Exchange No Success Successful Conjugation Check_Protein_Prep->Success Yes Adjust_pH->Start Increase_Excess->Start Prepare_Fresh->Start Buffer_Exchange->Start

Caption: A logical diagram for troubleshooting low yield in TCO conjugation experiments.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: Stability of NHS Ester in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
This table illustrates the inverse relationship between pH and the stability of the NHS ester group, highlighting the importance of reaction conditions for efficient conjugation.

Table 2: Recommended Reaction Conditions and Stoichiometry

ParameterRecommended ValueNotes
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. Higher pH increases amine nucleophilicity but also accelerates hydrolysis of the NHS ester.
Temperature Room Temperature or 4°CLower temperatures can help to minimize hydrolysis of the NHS ester, especially at higher pH.
Molar Excess of TCO Reagent 10 to 50-foldFor protein labeling, a molar excess ensures efficient conjugation. The optimal ratio may need to be determined empirically for each specific biomolecule.
Reaction Time 30 minutes to 4 hoursThe reaction time should be optimized to maximize conjugation while minimizing hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, HEPES)Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.

Experimental Protocols

Materials
  • This compound

  • Biomolecule containing primary amines (e.g., antibody, protein)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)

Protocol 1: Labeling a Protein with this compound

This protocol describes a general procedure for conjugating this compound to a protein.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at pH 7.4. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes.

  • Purification:

    • Remove excess, unreacted this compound and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Storage:

    • Store the TCO-labeled protein under conditions that are optimal for the unmodified protein.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol outlines the subsequent "click" reaction between the TCO-labeled biomolecule and a tetrazine-modified partner.

  • Reactant Preparation:

    • Prepare the TCO-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare the tetrazine-functionalized molecule in a compatible solvent.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-labeled biomolecule. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.

Storage and Stability of this compound

Proper storage and handling are crucial to maintain the reactivity of this compound.

  • Long-term Storage: Store at -20°C, desiccated and protected from light.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.

Conclusion

The conjugation of this compound to primary amines is a robust and efficient method for introducing the TCO moiety onto biomolecules. This initial labeling step is critical for subsequent high-yield, specific, and rapid bioorthogonal ligation with tetrazine-functionalized molecules. By carefully controlling the reaction conditions, particularly pH and temperature, and by following the detailed protocols provided, researchers can successfully generate well-defined bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for TCO-PEG3-NHS Ester in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCO-PEG3-NHS ester in cell surface labeling techniques. This compound is a bi-functional linker that contains a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester allows for the covalent attachment of the linker to primary amines on proteins, such as antibodies, while the TCO group enables a highly specific and rapid bioorthogonal reaction with a tetrazine-modified molecule.[3][4] This system is particularly useful for the targeted labeling of cell surface proteins.

The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can reduce non-specific binding and improve solubility in aqueous buffers.[5] The TCO-tetrazine ligation, a type of inverse-electron-demand Diels-Alder cycloaddition (iEDDA), is known for its exceptionally fast reaction kinetics and high specificity, proceeding efficiently in complex biological environments without interfering with native cellular processes.

Chemical Properties and Reaction Kinetics

The selection of a crosslinking chemistry is crucial for the success of bioconjugation experiments. The TCO-tetrazine reaction offers significant advantages in terms of speed and specificity compared to other bioorthogonal reactions.

Property Value Reference
Chemical Formula C₂₂H₃₄N₂O₉
Molecular Weight 470.52 g/mol
Purity ≥95%
Solubility DMSO, DMF, DCM
Storage Conditions -20°C, protected from light and moisture
Bioorthogonal Reaction Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Characteristics
TCO - Tetrazine (iEDDA) ~800 - 30,000Extremely fast, highly specific, bioorthogonal, catalyst-free.
Cyclooctyne - Azide (SPAAC) ~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.
NHS Ester - Amine Coupling Variable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the steps for conjugating this compound to a primary antibody that will be used for cell surface labeling. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.

    • Perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 2 mg/mL.

  • This compound Preparation:

    • Allow the this compound vial to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer. A final concentration of ~100 mM carbonate/bicarbonate is recommended.

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio may need to be determined empirically.

    • Mix gently by pipetting.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes on ice.

  • Purification:

    • Remove excess, unreacted this compound and quenching buffer using a spin desalting column equilibrated with PBS.

    • The purified TCO-conjugated antibody is now ready for use in cell surface labeling or can be stored at 4°C for short-term use or -20°C for long-term storage.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product antibody_prep Prepare Antibody (2 mg/mL in PBS) mix Mix Antibody and this compound (pH 8.3-8.5) antibody_prep->mix tco_prep Prepare this compound (10 mM in DMSO) tco_prep->mix incubate Incubate 1h at RT (Protected from light) mix->incubate quench Quench Reaction (1 M Tris-HCl) incubate->quench purify Purify with Desalting Column quench->purify final_product TCO-Conjugated Antibody purify->final_product

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: Two-Step Cell Surface Labeling

This protocol describes the labeling of a cell surface protein using the TCO-conjugated antibody followed by a reaction with a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Cells expressing the target surface protein

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Gently wash the cells twice with PBS.

  • Primary Labeling (Antibody Incubation):

    • Dilute the TCO-conjugated antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted TCO-conjugated antibody for 30-60 minutes at 4°C to prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Secondary Labeling (Tetrazine Reaction):

    • Dilute the tetrazine-functionalized molecule to the desired concentration in PBS.

    • Incubate the cells with the tetrazine solution for 15-30 minutes at room temperature, protected from light. The reaction is typically very fast.

    • Wash the cells three times with PBS to remove the unbound tetrazine molecule.

  • Analysis:

    • The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

G cluster_cell_prep Cell Preparation cluster_primary_labeling Primary Labeling cluster_secondary_labeling Secondary Labeling cluster_analysis Analysis prep_cells Prepare and Wash Cells add_tco_ab Incubate with TCO-Antibody (30-60 min at 4°C) prep_cells->add_tco_ab wash1 Wash to Remove Unbound Antibody add_tco_ab->wash1 add_tz_mol Incubate with Tetrazine-Molecule (15-30 min at RT) wash1->add_tz_mol wash2 Wash to Remove Unbound Tetrazine add_tz_mol->wash2 analyze Analyze Labeled Cells (e.g., Microscopy, Flow Cytometry) wash2->analyze

Caption: Two-step workflow for cell surface labeling.

Troubleshooting
Problem Possible Cause Solution
Low Labeling Efficiency Suboptimal pH for NHS ester reaction.Ensure the pH of the antibody solution is between 8.3 and 8.5 during conjugation.
Hydrolysis of NHS ester.Prepare the this compound solution immediately before use and use anhydrous DMSO.
Inactive TCO group.Ensure the TCO-reagent is stored correctly and avoid substances like thiols (e.g., DTT) in buffers.
High Background/Non-specific Binding Insufficient washing.Increase the number and duration of wash steps.
Hydrophobic interactions.Include a blocking agent like BSA or use a PEGylated tetrazine molecule to increase hydrophilicity.

This document provides a comprehensive guide for utilizing this compound in cell surface labeling. For specific applications, optimization of reagent concentrations and incubation times may be necessary.

References

Application Notes and Protocols for T-PEG3-NHS Ester in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-NHS ester is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and live-cell imaging experiments. This reagent incorporates three key components: a Trans-Cyclooctene (TCO) group, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities enables a powerful two-step labeling strategy for dynamic cellular analysis.

The NHS ester allows for the straightforward covalent attachment of the linker to primary amines on biomolecules such as antibodies, proteins, and peptides. The TCO group serves as a highly reactive dienophile in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe (e.g., a fluorescent dye). The PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes non-specific binding, all of which are critical for successful live-cell applications.[1]

The bioorthogonal nature of the TCO-tetrazine reaction is a significant advantage for live-cell imaging, as it occurs rapidly and with high specificity in complex biological environments without interfering with native cellular processes.[1][2] This allows for the precise labeling and tracking of biomolecules in real-time.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C22H34N2O9[3]
Molecular Weight 470.5 g/mol [3]
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, desiccated and protected from light.

Note: TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO). It is advisable to prepare stock solutions fresh and use them promptly.

Mechanism of Action

The use of this compound in live-cell imaging follows a two-step process:

  • Biomolecule Conjugation: The NHS ester group of the this compound reacts with primary amines (e.g., lysine residues) on the target biomolecule (e.g., an antibody) to form a stable amide bond. This step results in a TCO-functionalized biomolecule.

  • Bioorthogonal Labeling: The TCO-functionalized biomolecule is introduced to live cells. Subsequently, a tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is added. The TCO and tetrazine moieties undergo a rapid and specific iEDDA cycloaddition reaction, leading to the covalent labeling of the target biomolecule for visualization.

cluster_step1 Step 1: Biomolecule Conjugation cluster_step2 Step 2: Bioorthogonal Labeling in Live Cells Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) TCO-labeled Biomolecule TCO-labeled Biomolecule Biomolecule (e.g., Antibody)->TCO-labeled Biomolecule Primary Amine Reaction (pH 7.2-8.5) This compound This compound This compound->TCO-labeled Biomolecule Labeled Biomolecule in Live Cells Labeled Biomolecule in Live Cells TCO-labeled Biomolecule->Labeled Biomolecule in Live Cells iEDDA Click Reaction Live Cells Live Cells Tetrazine-Fluorophore Tetrazine-Fluorophore Tetrazine-Fluorophore->Labeled Biomolecule in Live Cells Live-Cell Imaging Live-Cell Imaging Labeled Biomolecule in Live Cells->Live-Cell Imaging Cell Surface Receptor Cell Surface Receptor Receptor-Antibody-TCO Complex Receptor-Antibody-TCO Complex Cell Surface Receptor->Receptor-Antibody-TCO Complex Binding TCO-Antibody TCO-Antibody TCO-Antibody->Receptor-Antibody-TCO Complex Labeled Receptor Complex Labeled Receptor Complex Receptor-Antibody-TCO Complex->Labeled Receptor Complex Click Reaction Tetrazine-Fluorophore Tetrazine-Fluorophore Tetrazine-Fluorophore->Labeled Receptor Complex Endocytosis Endocytosis Labeled Receptor Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling Endosome->Recycling Recycling->Cell Surface Receptor Return to Membrane cluster_solutions Solutions Low Signal Low Signal Inactive Reagents Inactive Reagents Low Signal->Inactive Reagents Cause Suboptimal pH Suboptimal pH Low Signal->Suboptimal pH Cause Insufficient Incubation Insufficient Incubation Low Signal->Insufficient Incubation Cause High Background High Background Inefficient Washing Inefficient Washing High Background->Inefficient Washing Cause Non-Specific Binding Non-Specific Binding High Background->Non-Specific Binding Cause Cell Stress/Toxicity Cell Stress/Toxicity High Reagent Concentration High Reagent Concentration Cell Stress/Toxicity->High Reagent Concentration Cause Excessive Illumination Excessive Illumination Cell Stress/Toxicity->Excessive Illumination Cause Use fresh reagents Use fresh reagents Optimize buffer pH (7.2-8.5) Optimize buffer pH (7.2-8.5) Increase incubation time/concentration Increase incubation time/concentration Increase wash steps Increase wash steps Add blocking agent Add blocking agent Titrate reagent concentration Titrate reagent concentration Reduce laser power/exposure Reduce laser power/exposure

References

Application Notes: TCO-PEG3-NHS Ester in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TCO-PEG3-NHS ester is a heterobifunctional chemical linker that has become an invaluable tool in proteomics, mass spectrometry, and drug development. It leverages the power of bioorthogonal "click chemistry," specifically the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] This reaction is exceptionally fast and highly specific, allowing for the covalent ligation of biomolecules in complex biological mixtures without interfering with native cellular processes.[2][3][4]

The molecule consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.

  • Trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for the bioorthogonal click reaction with a tetrazine partner.

  • Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic PEG linker that enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize non-specific interactions.

This unique combination allows researchers to first label proteins and other amine-containing molecules with a TCO group, which can then be specifically "clicked" to any molecule functionalized with a tetrazine. This two-step approach provides a high degree of control and modularity for various applications.

Key Applications

Bioorthogonal Labeling for Proteomics

The primary application of this compound is the introduction of a TCO functional group onto proteins for subsequent bioorthogonal conjugation. Once a protein is TCO-labeled, it can be conjugated to a wide array of tetrazine-modified molecules, including fluorescent dyes, biotin tags for affinity purification, or other proteins for interaction studies. This method is particularly powerful for labeling proteins in complex environments like cell lysates or even on the surface of living cells.

Cross-Linking Mass Spectrometry (XL-MS)

In structural proteomics, this compound enables highly specific cross-linking experiments to study protein-protein interactions (PPIs) and map protein complex architecture. Unlike traditional homobifunctional NHS esters that can randomly link any accessible primary amines, the TCO-tetrazine system offers a controlled, two-step approach. One protein is labeled with this compound, and its interaction partner is labeled with a tetrazine-NHS ester. Upon mixing, a cross-link is formed exclusively between the two targeted proteins, reducing sample complexity and aiding mass spectrometry data analysis.

Antibody-Drug Conjugate (ADC) Development

This compound is instrumental in the modular synthesis of ADCs. An antibody is first functionalized with TCO groups by reacting its surface lysines with the NHS ester. A cytotoxic drug, separately modified with a tetrazine group, is then "clicked" onto the TCO-labeled antibody. This bioorthogonal strategy allows for precise control over the conjugation process, leading to more homogeneous ADC populations with potentially improved therapeutic efficacy.

Proteolysis Targeting Chimera (PROTAC) Synthesis

The linker is also employed in the synthesis of PROTACs. Its dual-reactive nature allows for the modular construction of these heterobifunctional molecules, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

Quantitative Data

The efficiency of applications utilizing this compound is largely dictated by the kinetics of the TCO-tetrazine ligation, which is among the fastest bioorthogonal reactions known. This allows for efficient labeling even at low reactant concentrations.

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
iEDDA (SPIEDAC) trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000 Extremely fast, highly specific, bioorthogonal, catalyst-free.
SPAAC Cyclooctyne (e.g., DBCO)Azide~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.
NHS Ester-Amine Coupling NHS EsterPrimary AmineVariable, generally slowerWidely used but not bioorthogonal; can react with any accessible primary amine.

Table 1: Comparative performance of common bioconjugation chemistries. The TCO-tetrazine reaction exhibits significantly faster kinetics.

Visualizations

Mechanism_of_Action cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Protein Protein (with Lysine, -NH2) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein NHS ester reacts with -NH2 (pH 7.2-9.0) TCO_Linker This compound TCO_Linker->TCO_Protein Conjugate Final Conjugate TCO_Protein->Conjugate TCO reacts with Tetrazine (iEDDA) Tz_Molecule Tetrazine-Labeled Molecule (e.g., Drug, Probe) Tz_Molecule->Conjugate

Caption: General mechanism of this compound conjugation.

Experimental_Workflow_Labeling start Start: Protein Solution (Amine-free buffer, pH 7.2-8.5) prep_linker Prepare this compound stock solution in anhydrous DMSO start->prep_linker reaction Add molar excess of TCO linker to protein solution start->reaction prep_linker->reaction incubate Incubate (e.g., 1 hr at Room Temp) reaction->incubate quench Quench Reaction (e.g., add 50 mM Tris-HCl) incubate->quench purify Purify TCO-Labeled Protein (Size-Exclusion Chromatography) quench->purify end End: Purified TCO-Protein Ready for Click Reaction purify->end

Caption: Experimental workflow for protein labeling with this compound.

XLMS_Workflow protA Protein A in PBS pH 7.4 labelA Label Protein A with TCO (Protocol 1) protA->labelA protB Protein B in PBS pH 7.4 labelB Label Protein B with Tetrazine (Protocol 1) protB->labelB tco_nhs TCO-PEG3-NHS tco_nhs->labelA tz_nhs Tetrazine-NHS tz_nhs->labelB tco_protA Purified TCO-Protein A labelA->tco_protA tz_protB Purified Tz-Protein B labelB->tz_protB mix Mix TCO-Protein A and Tz-Protein B (1:1 molar ratio) tco_protA->mix tz_protB->mix crosslink Incubate to form cross-link (30-60 min, RT) mix->crosslink ms_prep Prepare for MS: Denature, Reduce, Alkylate, Digest crosslink->ms_prep analysis LC-MS/MS Analysis ms_prep->analysis

Caption: Workflow for two-step cross-linking mass spectrometry (XL-MS).

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the covalent attachment of a TCO group to primary amines on a target protein.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5. 0.1 M sodium bicarbonate pH 8.3 is also suitable.

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting spin columns or size-exclusion chromatography (SEC) system.

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to remove any primary amine-containing substances (e.g., Tris, glycine). Adjust the final protein concentration to 1-5 mg/mL.

  • This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Protect from light.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column or SEC, exchanging the buffer back to a suitable storage buffer (e.g., PBS pH 7.4).

  • Verification (Optional): Confirm successful labeling by mass spectrometry (e.g., ESI-MS) by observing the expected mass shift.

  • Storage: Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Two-Step Protein-Protein Cross-Linking for Mass Spectrometry

This protocol details how to covalently link two interacting proteins for subsequent analysis by XL-MS.

Materials:

  • Protein A and Protein B (purified, in Reaction Buffer)

  • This compound

  • A suitable Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)

  • All materials listed in Protocol 1

  • MS Sample Preparation Reagents: Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (MS-grade)

Procedure:

  • Label Protein A with TCO: Following Protocol 1, label Protein A with this compound. Purify the resulting TCO-Protein A thoroughly to remove all unreacted TCO reagent.

  • Label Protein B with Tetrazine: In a separate reaction, follow Protocol 1 to label Protein B with a Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester). Purify the resulting Tz-Protein B thoroughly.

  • Cross-Linking Reaction: a. Combine the purified TCO-Protein A and Tz-Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4) at a 1:1 molar ratio. Final protein concentrations in the low micromolar range (e.g., 5-10 µM) are a good starting point. b. Incubate the mixture for 30-60 minutes at room temperature to allow the TCO-tetrazine click reaction to proceed.

  • Analysis by SDS-PAGE: Verify the formation of a higher molecular weight cross-linked product (A-B dimer) by running a sample of the reaction mixture on an SDS-PAGE gel compared to the individual labeled proteins.

  • Preparation for Mass Spectrometry: a. Denaturation & Reduction: Denature the cross-linked sample in 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C. b. Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) and incubating in the dark. c. Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <2 M. Add MS-grade trypsin and incubate overnight at 37°C. d. Quenching & Desalting: Quench the digestion with formic acid and desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides and map the interaction interface between Protein A and Protein B.

Protocol 3: Affinity Purification of TCO-Labeled Proteins

This protocol describes the capture of a TCO-labeled "prey" protein from a complex mixture using a tetrazine-functionalized "bait" immobilized on beads.

Materials:

  • Cell lysate or protein mixture containing the TCO-labeled prey protein (prepared using Protocol 1 on a purified protein or by metabolic labeling in cells)

  • Tetrazine-functionalized agarose or magnetic beads

  • Binding/Wash Buffer: e.g., 100 mM HEPES, pH 8.0, 10% Acetonitrile (ACN).

  • Elution Buffer: e.g., 100 mM formic acid.

Procedure:

  • Bead Preparation: Equilibrate the required amount of tetrazine-functionalized beads with Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Add the protein mixture containing the TCO-labeled prey to the equilibrated beads.

  • Incubation: Incubate at room temperature with gentle rotation for up to 60 minutes to allow for the covalent capture of the TCO-prey by the tetrazine-beads.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant containing unbound proteins. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 wash steps.

  • Elution (if applicable): If a cleavable linker was used, elute the captured proteins. For the irreversible TCO-tetrazine bond, on-bead digestion is typically performed for subsequent mass spectrometry analysis.

    • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), add trypsin, and incubate overnight at 37°C. The resulting peptides will be released into the supernatant for collection and MS analysis.

  • Analysis: Analyze the eluted proteins by SDS-PAGE or the digested peptides by LC-MS/MS to identify the captured prey protein(s).

References

Revolutionizing Bioconjugation and Surface Engineering: TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, the ability to precisely modify and functionalize biomaterials and surfaces is paramount. The TCO-PEG3-NHS ester has emerged as a powerful and versatile tool, enabling researchers to achieve highly efficient and specific bioconjugation through a bioorthogonal click chemistry approach. This document provides detailed application notes and protocols for the use of this compound in the functionalization of biomaterials and surfaces, empowering researchers to advance their work in areas ranging from targeted drug delivery and tissue engineering to advanced diagnostics.

At its core, the this compound is a heterobifunctional linker. It features a Trans-Cyclooctene (TCO) group, which participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner.[1] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and specifically within complex biological environments without interfering with native biochemical processes.[1] The other end of the linker is an N-hydroxysuccinimide (NHS) ester, a well-established reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[2][3] A three-unit polyethylene glycol (PEG3) spacer enhances the hydrophilicity of the molecule, reducing non-specific protein adsorption and minimizing steric hindrance.[2]

Key Applications:

  • Protein and Antibody Labeling: Introduction of the TCO moiety onto proteins and antibodies for subsequent site-specific conjugation with tetrazine-modified molecules like fluorescent dyes, drugs, or imaging agents.

  • Surface Functionalization: Modification of amine-bearing surfaces (e.g., amine-silanized glass, plasma-treated polymers) to create a reactive platform for the immobilization of tetrazine-tagged biomolecules.

  • PROTAC and ADC Development: Serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • Biomaterial Engineering: Creation of bioactive scaffolds and implants that can interact with cells and tissues in a controlled manner.

Quantitative Data Summary

The efficiency of this compound functionalization and the subsequent TCO-tetrazine ligation is critical for successful applications. The following tables summarize key quantitative data gathered from various studies.

ParameterValueNotes
Molecular Weight ~470.5 g/mol Varies slightly between suppliers.
Purity >95%Typically determined by HPLC.
Solubility Soluble in organic solvents (DMSO, DMF)Must be dissolved in an organic solvent before addition to aqueous reaction mixtures.
Storage Conditions -20°C, desiccated, protected from lightThe NHS ester is moisture-sensitive and the TCO group can be light-sensitive and prone to isomerization.
TCO-Tetrazine Reaction Rate (k₂) 1,100 to 73,000 M⁻¹s⁻¹ in buffered aqueous solution at 37°CThe reaction rate is highly dependent on the specific TCO and tetrazine derivatives used, as well as the reaction conditions. Lipophilic tetrazines can exhibit enhanced reaction rates with TCO-functionalized polymers. Axial isomers of TCO are generally more reactive than equatorial isomers.
NHS Ester Reaction Efficiency >80% for amine conjugationEfficiency depends on factors such as pH, temperature, concentration, and steric accessibility of the amine. A competing hydrolysis reaction can reduce efficiency, especially at higher pH.
TCO Stability in vivo ~75% of TCO bound to an antibody remained reactive after 24 hours.The in vivo stability of the TCO group is an important consideration for pretargeting applications in nuclear medicine.

Experimental Protocols

The following are detailed protocols for the functionalization of proteins and amine-coated surfaces with this compound.

Protocol 1: this compound Labeling of Proteins/Antibodies

This protocol describes the general procedure for labeling a protein or antibody with this compound.

Materials:

  • Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). Do not store the stock solution.

  • Conjugation Reaction:

    • To the protein/antibody solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the ester. Gently mix immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. If the TCO linker or the target molecule is light-sensitive, protect the reaction from light.

  • Quenching Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the TCO group if it has a distinct absorbance, or more accurately by mass spectrometry.

Protocol 2: Functionalization of Amine-Coated Surfaces with this compound

This protocol outlines the steps to functionalize a biomaterial or surface presenting primary amine groups with TCO moieties.

Materials:

  • Amine-functionalized biomaterial/surface (e.g., amine-silanized glass slide)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 100 mM ethanolamine or 50 mM Tris in PBS, pH 7.4)

  • Phosphate Buffered Saline (PBS)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Surface Preparation:

    • Ensure the amine-functionalized surface is clean and dry.

  • Linker Solution Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL immediately before use.

  • Activation Reaction:

    • Immerse the amine-functionalized biomaterial in the this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the biomaterial from the linker solution and wash it thoroughly with fresh DMSO or DMF to remove any unreacted this compound.

  • Quenching:

    • Immerse the biomaterial in the quenching buffer for 30 minutes at room temperature to deactivate any remaining unreacted NHS esters.

  • Final Washing and Drying:

    • Wash the biomaterial extensively with PBS, followed by a final rinse with deionized water.

    • Dry the TCO-functionalized surface under a stream of nitrogen gas.

  • Storage:

    • Store the TCO-functionalized biomaterial at 4°C in a desiccated environment until further use.

Protocol 3: TCO-Tetrazine Ligation on a Functionalized Surface

This protocol describes the conjugation of a tetrazine-modified molecule to a TCO-functionalized surface.

Materials:

  • TCO-functionalized biomaterial/surface (from Protocol 2)

  • Tetrazine-modified molecule of interest (e.g., protein, peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the tetrazine-modified molecule in the reaction buffer to the desired concentration.

  • Conjugation Reaction:

    • Immerse the TCO-functionalized biomaterial in the solution of the tetrazine-modified molecule.

    • Incubate for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Washing:

    • Remove the biomaterial from the conjugation solution and wash it thoroughly with the reaction buffer to remove any unbound tetrazine-modified molecules.

  • Final Rinse and Storage:

    • Rinse the surface with deionized water and dry under a stream of nitrogen. The functionalized biomaterial is now ready for its intended application.

Mandatory Visualizations

experimental_workflow_surface_functionalization cluster_prep Surface Preparation cluster_activation TCO Functionalization cluster_conjugation Bioorthogonal Ligation Amine_Surface Amine-Functionalized Surface Incubate_Activation Incubate (2-4h, RT) Amine_Surface->Incubate_Activation Add TCO-Ester TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Incubate_Activation Wash_Activation Wash (DMSO/DMF) Incubate_Activation->Wash_Activation Quench Quench (Tris/Ethanolamine) Wash_Activation->Quench Wash_Final Wash & Dry (PBS, DI Water, N2) Quench->Wash_Final Incubate_Ligation Incubate (0.5-2h, RT) Wash_Final->Incubate_Ligation Tz_Molecule Tetrazine-Modified Molecule Tz_Molecule->Incubate_Ligation Wash_Ligation Wash (PBS) Incubate_Ligation->Wash_Ligation Final_Surface Functionalized Surface Wash_Ligation->Final_Surface

Workflow for surface functionalization.

protein_labeling_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_ligation Bioorthogonal Ligation Protein Protein/Antibody (in amine-free buffer) Incubate_Labeling Incubate (1-2h, RT or 2-4h, 4°C) Protein->Incubate_Labeling TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Incubate_Labeling Quench Quench (Tris/Glycine) Incubate_Labeling->Quench SEC Size-Exclusion Chromatography Quench->SEC TCO_Protein TCO-Labeled Protein SEC->TCO_Protein Final_Conjugate Final Bioconjugate TCO_Protein->Final_Conjugate Tz_Molecule Tetrazine-Modified Molecule Tz_Molecule->Final_Conjugate

Workflow for protein labeling and conjugation.

integrin_signaling_pathway cluster_cell Cell Fibronectin Immobilized Fibronectin-Tz Integrin Integrin Receptor (αvβ3) Fibronectin->Integrin Binds (RGD motif) FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruits & Activates Cell_Membrane Cell Membrane Src Src Kinase FAK->Src Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Vinculin Vinculin Paxillin->Vinculin Recruits Actin Actin Cytoskeleton Vinculin->Actin Links to Downstream Downstream Signaling (Cell Spreading, Proliferation, Survival) Actin->Downstream Surface Surface

Integrin-mediated cell adhesion signaling.

References

Application Notes and Protocols for TCO-PEG3-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of TCO-PEG3-NHS ester as a heterobifunctional linker in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker facilitates a powerful and flexible two-step approach, leveraging both established amine-reactive chemistry and highly efficient, bioorthogonal "click chemistry." This methodology is particularly advantageous for the rapid generation of PROTAC libraries to optimize linker length, composition, and attachment points, thereby accelerating the discovery of potent and selective protein degraders.

Introduction to this compound in PROTAC Synthesis

PROTACs are chimeric molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] They are typically composed of a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.

The this compound is a versatile tool for PROTAC synthesis due to its distinct functionalities:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., on a warhead or E3 ligase ligand) to form stable amide bonds.

  • trans-Cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is extremely fast, selective, and bioorthogonal, proceeding rapidly in aqueous environments without the need for a catalyst.[2]

  • Polyethylene Glycol (PEG3) Spacer: The three-unit PEG spacer enhances the water solubility of the PROTAC and provides flexibility, which can help to minimize steric hindrance and facilitate the optimal orientation of the two ligands for ternary complex formation.[3]

The modular nature of this synthesis approach allows for the separate preparation of a TCO-functionalized ligand and a tetrazine-functionalized ligand, which can then be rapidly combined in the final step to generate the desired PROTAC.

Signaling Pathway of PROTAC Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted below. This process involves the initial conjugation of the linker to one of the binding moieties, followed by the bioorthogonal ligation to the second binding moiety.

PROTAC_Synthesis_Workflow Modular PROTAC Synthesis Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: TCO-Tetrazine Click Chemistry cluster_purification Purification & Characterization Warhead_NH2 Warhead-NH2 Warhead_TCO Warhead-PEG3-TCO Warhead_NH2->Warhead_TCO Amide Bond Formation TCO_PEG3_NHS This compound TCO_PEG3_NHS->Warhead_TCO Final_PROTAC Final PROTAC Warhead_TCO->Final_PROTAC iEDDA Reaction E3_Ligand_Tz E3 Ligand-Tetrazine E3_Ligand_Tz->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

Quantitative Data Summary

ParameterPROTAC APROTAC BReference Compound
Synthesis Yield (%)
Step 1 (NHS Reaction)75%80%N/A
Step 2 (Click Chemistry)90%95%N/A
Binding Affinity (nM)
POI (ITC/SPR)507525
E3 Ligase (ITC/SPR)150120100
Degradation Potency (nM)
DC502540N/A
Maximal Degradation (%)
Dmax95%90%N/A
Cellular Potency (nM)
IC50 (Cell Viability)10015050

Experimental Protocols

The following are detailed protocols for the key experiments involved in the synthesis and evaluation of a PROTAC using this compound.

Protocol for NHS Ester Reaction with an Amine-Containing Warhead

This protocol describes the conjugation of this compound to a warhead containing a primary amine.

Materials:

  • Warhead with a primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or DMSO.

  • Add the this compound solution dropwise to the warhead solution while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by RP-HPLC to obtain the TCO-functionalized warhead.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol for TCO-Tetrazine Click Chemistry

This protocol describes the final ligation step between the TCO-functionalized warhead and a tetrazine-functionalized E3 ligase ligand.

Materials:

  • TCO-functionalized warhead (from section 5.1)

  • Tetrazine-functionalized E3 ligase ligand

  • Acetonitrile (ACN) and water, or another suitable solvent system

  • RP-HPLC system for purification

  • LC-MS and NMR spectrometer for characterization

Procedure:

  • Dissolve the tetrazine-functionalized E3 ligase ligand (1.0 eq) in a mixture of ACN and water (or another suitable solvent).

  • In a separate vial, dissolve the TCO-functionalized warhead (1.05 eq) in the same solvent system.

  • Add the TCO-functionalized warhead solution to the tetrazine-functionalized E3 ligase ligand solution.

  • The reaction is typically rapid and can be stirred at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the product peak with the expected mass.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude PROTAC by RP-HPLC.

  • Characterize the final purified PROTAC by LC-MS and NMR to confirm its identity, purity, and structural integrity.

Protocol for Western Blotting to Determine Protein Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (for stock solutions)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%).

  • Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in NHS ester reaction - Hydrolysis of the NHS ester- Inactive amine on the warhead- Steric hindrance- Use anhydrous solvents and fresh reagents- Ensure the warhead is pure and the amine is not protected- Consider a longer reaction time or gentle heating
Low yield in click chemistry reaction - Isomerization of TCO to the less reactive cis-cyclooctene (CCO)- Degradation of the tetrazine moiety- Store TCO-containing compounds protected from light and at low temperatures- Use fresh tetrazine-functionalized reagents
Poor protein degradation (low Dmax) - Ineffective ternary complex formation- PROTAC instability- Cell line not suitable- Synthesize PROTACs with different linker lengths or attachment points- Assess PROTAC stability in cell culture medium- Ensure the cell line expresses the necessary E3 ligase
High DC50 value - Poor cell permeability- Low binding affinity to the POI or E3 ligase- Modify the PROTAC structure to improve physicochemical properties- Confirm the binding affinities of the warhead and E3 ligase ligand

Conclusion

The this compound is a powerful and versatile linker for the modular synthesis of PROTACs. The combination of robust NHS ester chemistry with the rapid and bioorthogonal TCO-tetrazine click chemistry provides a highly efficient and flexible platform for the construction of PROTAC libraries. This approach enables researchers to systematically explore the structure-activity relationships of the linker, a critical determinant of PROTAC efficacy, thereby accelerating the development of novel protein-degrading therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-PEG3-NHS ester conjugation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-NHS ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance and troubleshooting for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The this compound is a chemical tool used to attach a trans-cyclooctene (TCO) group to a molecule of interest, typically a protein or antibody. This is a two-part process:

  • NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins. This forms a stable amide bond.[1][2]

  • Bioorthogonal "Click" Chemistry: The TCO group is now attached to the target molecule and is available to react with a tetrazine-functionalized molecule in a rapid and highly specific inverse electron-demand Diels-Alder cycloaddition (iEDDA) reaction.[3][4] This "click chemistry" is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native cellular processes.[5]

Q2: What are the optimal reaction conditions for a successful this compound conjugation?

Achieving high conjugation efficiency requires careful control of the reaction environment. The key parameters are:

  • pH: The ideal pH range is 8.3-8.5. At a lower pH, primary amines are protonated (-NH3+) and are not nucleophilic enough to react with the NHS ester. At a higher pH, the hydrolysis of the NHS ester to an unreactive carboxylic acid is significantly accelerated.

  • Buffers: Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer. Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester.

  • Molar Ratio: A 10- to 20-fold molar excess of the this compound to the target protein is a common starting point. However, the optimal ratio may need to be determined empirically for each specific protein.

  • Temperature and Time: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.

Q3: How should I store and handle my this compound reagent?

Proper storage and handling are critical to maintain the reactivity of the this compound.

  • Storage: Store the reagent at -20°C, protected from light and moisture. It is advisable to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.

Troubleshooting Guide

Problem: Low or no conjugation yield.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the potential causes.

1. Reagent Quality and Handling

Possible Cause Recommended Solution
Hydrolyzed this compound Store the reagent desiccated at -20°C. Always allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Repeated freeze-thaw cycles of stock solution Aliquot stock solutions into single-use volumes to avoid degradation.

2. Reaction Conditions

Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is between 8.3 and 8.5. Prepare the buffer fresh and verify the pH before starting the experiment.
Presence of competing nucleophiles Use an amine-free buffer like PBS. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the conjugation reaction.
Insufficient molar ratio of this compound Increase the molar excess of the this compound to your target molecule. A 10- to 20-fold excess is a good starting point.
Low protein concentration Concentrate your protein solution. A concentration of 1-5 mg/mL is generally recommended.

3. Protein-Specific Issues

Possible Cause Recommended Solution
Steric hindrance The PEG3 spacer is designed to minimize steric hindrance, but for some proteins, a longer PEG spacer may be necessary to allow the TCO group to be accessible.
Hydrophobic interactions The TCO group is hydrophobic and may interact non-specifically with the protein, making it inaccessible. Ensure proper purification to remove unbound reagent.
Side reactions with other amino acids While NHS esters primarily react with primary amines, side reactions with serine, threonine, and tyrosine can occur, especially at higher pH. Adhering to the optimal pH range of 8.3-8.5 can minimize these side reactions.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3) to a concentration of 1-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will react with any remaining unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Conjugation_Reaction cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_products Products TCO_PEG3_NHS This compound TCO_Protein TCO-Labeled Protein (Stable Amide Bond) TCO_PEG3_NHS->TCO_Protein Forms Amide Bond NHS_Leaving_Group NHS (Leaving Group) TCO_PEG3_NHS->NHS_Leaving_Group Releases Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->TCO_Protein Conditions pH 8.3-8.5 Amine-free buffer Room Temp or 4°C Conditions->TCO_Protein

Caption: this compound conjugation reaction workflow.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Verify Reagent Quality and Handling Start->Check_Reagent Reagent_OK Reagent Stored Correctly? Check_Reagent->Reagent_OK Check_Conditions Review Reaction Conditions Conditions_OK Optimal pH and Buffer? Check_Conditions->Conditions_OK Check_Protein Investigate Protein-Specific Issues Protein_OK Sufficient Concentration and Molar Ratio? Check_Protein->Protein_OK Reagent_OK->Check_Conditions Yes Solution_Reagent Use Fresh Reagent, Proper Handling Reagent_OK->Solution_Reagent No Conditions_OK->Check_Protein Yes Solution_Conditions Adjust pH to 8.3-8.5, Use Amine-Free Buffer Conditions_OK->Solution_Conditions No Solution_Protein Increase Protein Concentration and/or Molar Ratio Protein_OK->Solution_Protein No End Successful Conjugation Protein_OK->End Yes Solution_Reagent->End Solution_Conditions->End Solution_Protein->End

Caption: A logical workflow for troubleshooting low conjugation yield.

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound Conjugate TCO-PEG3-Protein NHS_Ester->Conjugate + (pH 8.3-8.5) Inactive_Acid TCO-PEG3-COOH (Inactive) NHS_Ester->Inactive_Acid + (Accelerated at high pH) Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Water H2O Water->Inactive_Acid

Caption: The desired aminolysis reaction competes with hydrolysis of the NHS ester.

References

Optimizing stoichiometry for TCO-PEG3-NHS ester labeling.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TCO-PEG3-NHS Ester Labeling

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the stoichiometry for this compound labeling of proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical labeling reagent. It consists of three parts:

  • TCO (trans-cyclooctene): A reactive group that participates in very fast and specific "click chemistry" reactions with tetrazine-modified molecules. This is one of the fastest bioorthogonal reactions known[1].

  • PEG3: A short, hydrophilic polyethylene glycol spacer. This spacer increases the water solubility of the reagent and the final conjugate, which helps to reduce aggregation and minimize steric hindrance[2][3].

  • NHS ester (N-hydroxysuccinimidyl ester): An amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins[4][].

This reagent is primarily used to introduce a TCO group onto a biomolecule, preparing it for subsequent conjugation with a tetrazine-labeled molecule.

Q2: Why is optimizing the stoichiometry (molar ratio) so important?

A2: Optimizing the molar ratio of this compound to your protein is critical for controlling the Degree of Labeling (DOL) —the average number of TCO molecules attached to each protein molecule.

  • Under-labeling (low DOL): Can result in low signal or inefficient downstream reactions.

  • Over-labeling (high DOL): Can lead to protein aggregation, loss of solubility, or impaired biological activity (e.g., antibody binding). For most antibody applications, a DOL between 2 and 10 is considered optimal.

The ideal stoichiometry must be determined empirically for each specific protein and application.

Q3: What is a good starting molar excess of this compound for labeling an antibody?

A3: A 10- to 20-fold molar excess of the this compound over the protein is a common starting point for labeling reactions. However, depending on the protein's reactivity and concentration, this range can be broader, from 5-fold to 50-fold molar excess. It is highly recommended to perform small-scale pilot reactions with varying molar ratios to find the optimal condition.

Q4: What is the optimal buffer and pH for the labeling reaction?

A4: The reaction is highly pH-dependent.

  • Buffer Choice: Use an amine-free buffer to prevent the buffer from competing with your protein for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Crucially, avoid buffers containing primary amines like Tris or glycine .

  • Optimal pH: The ideal pH range is typically 8.3 to 8.5. At this pH, the primary amines on the protein are sufficiently deprotonated to be reactive, while the rate of NHS ester hydrolysis (a competing reaction) is manageable. Reactions can be performed at a lower pH (e.g., 7.4), but they will proceed more slowly and may require longer incubation times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) / Low Labeling Efficiency 1. Hydrolyzed NHS Ester: The reagent is highly sensitive to moisture.• Allow the reagent vial to warm to room temperature before opening to prevent condensation.• Dissolve the this compound in anhydrous DMSO or DMF immediately before use. Avoid pre-making stock solutions.
2. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.• Perform buffer exchange into an amine-free buffer like PBS (pH 7.4-8.5) before labeling.
3. Suboptimal pH: Reaction pH is too low (<7.5), leaving amines protonated and unreactive.• Adjust the reaction buffer pH to 8.3-8.5 using sodium bicarbonate.
4. Insufficient Molar Excess: The ratio of this compound to protein is too low.• Increase the molar excess of the TCO reagent in increments (e.g., from 10x to 20x or 30x).
5. Low Protein Concentration: Reaction efficiency can decrease at protein concentrations below 1-2 mg/mL.• Concentrate the protein solution to at least 2 mg/mL before labeling.
Protein Aggregation / Precipitation During or After Labeling 1. High Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. The TCO group itself is hydrophobic.• Reduce the molar excess of the this compound to achieve a lower DOL.
2. High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction is too high (typically should be <10%).• Prepare a more concentrated stock of the TCO reagent to minimize the volume added to the protein solution.
3. Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature).• Perform the labeling reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours).• Optimize buffer conditions, such as salt concentration.
Loss of Protein Biological Activity (e.g., Antibody Binding) 1. Labeling of Critical Residues: An NHS ester can react with a lysine residue in the antigen-binding site or another functionally critical region.• Reduce the molar excess of the TCO reagent to achieve a lower DOL. A lower DOL reduces the statistical probability of modifying a critical site.• If problems persist, consider site-specific labeling technologies as an alternative to random lysine conjugation.

Experimental Protocols & Data

Recommended Starting Molar Ratios

The optimal molar ratio is protein-dependent. Use the following table as a guideline for initial optimization experiments.

Molar Excess of this compoundTypical Application / GoalExpected Degree of Labeling (DOL)
5x - 10xMinimizing potential impact on protein function; sensitive proteins.Low to Moderate (e.g., 1-3)
10x - 20x Good starting point for most antibodies and proteins. Moderate (e.g., 3-7)
20x - 50xAiming for a high degree of labeling when protein function is not compromised.High (e.g., >7)

Note: These are illustrative values. The actual DOL will vary based on the number of available lysines, protein concentration, pH, and reaction time.

Detailed Protocol: Labeling an Antibody with this compound

This protocol describes a general procedure for labeling 1 mg of an IgG antibody (MW ~150 kDa).

1. Materials and Preparation

  • Antibody: 1 mg of antibody at a concentration of 2-5 mg/mL.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4-8.0.

  • This compound: Prepare to be dissolved in anhydrous DMSO.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting spin column (e.g., Zeba™) or dialysis cassette with an appropriate molecular weight cut-off.

2. Pre-Reaction Setup

  • Buffer Exchange: Ensure the antibody is in the correct Reaction Buffer. If the stock buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Calculate Reagent Amounts:

    • Moles of Antibody: (1 mg) / (150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol (6.67 nmol)

    • Moles of TCO Reagent (for 20x excess): 6.67 nmol * 20 = 133.4 nmol

  • Prepare TCO Reagent Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO to make a 10 mM stock solution.

3. Labeling Reaction

  • Add the calculated volume of the 10 mM this compound solution to the antibody solution while gently vortexing. The final DMSO concentration should ideally be below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Protect the reaction from light.

4. Quenching and Purification

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove the unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

5. Characterization (Degree of Labeling)

  • The DOL for TCO-labeled proteins is most accurately determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.

  • Alternatively, if the TCO reagent contains a UV-active component, spectrophotometric methods can be used, similar to those for fluorescent dyes. However, this is less common for TCO moieties alone.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (pH 8.3) r1 Add Molar Excess of TCO Reagent to Protein p1->r1 p2 Dissolve TCO-PEG3-NHS in Anhydrous DMSO (Immediately Before Use) p2->r1 r2 Incubate (1 hr @ RT or 2-4 hr @ 4°C) r1->r2 r3 Quench Reaction (Optional, e.g., Tris) r2->r3 a1 Purify Conjugate (Desalting Column or Dialysis) r3->a1 a2 Characterize (e.g., Mass Spec) & Calculate DOL a1->a2

Caption: General workflow for protein labeling with this compound.

Chemical Reaction Logic

G protein Protein-NH₂ (Primary Amine) product Protein-NH-CO-PEG3-TCO (Stable Amide Bond) protein->product Aminolysis (Desired Reaction) reagent This compound reagent->product hydrolysis Hydrolysis (Inactive Reagent) reagent->hydrolysis Competing Reaction G start Problem: Low Labeling Efficiency q1 Is your buffer Amine-Free (e.g., PBS)? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., Tris) q1->a1_no q2 Was the NHS ester dissolved right before use? a1_yes->q2 s1 Solution: Buffer exchange into PBS a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the molar excess sufficient (e.g., >10x)? a2_yes->q3 s2 Solution: Use fresh, anhydrous DMSO and prepare reagent solution new a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no final Check pH (8.3-8.5) & Protein Conc. (>1mg/mL) a3_yes->final s3 Solution: Increase molar ratio of TCO reagent a3_no->s3

References

How to prevent hydrolysis of TCO-PEG3-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

< Welcome to the Technical Support Center for TCO-PEG3-NHS Ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of this compound and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a bifunctional molecule used in bioconjugation. It contains:

  • A Trans-Cyclooctene (TCO) group, which reacts with tetrazines in bioorthogonal "click chemistry" reactions.[1]

  • A PEG3 spacer , which is a short polyethylene glycol chain that enhances water solubility and reduces steric hindrance.[1][2]

  • An N-Hydroxysuccinimide (NHS) ester , which is a reactive group that forms stable amide bonds with primary amines (like those on lysine residues of proteins).[2][3]

The NHS ester is highly susceptible to hydrolysis, a chemical reaction where it reacts with water. This reaction cleaves the ester, converting it into an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This process directly competes with the desired conjugation reaction (aminolysis), and if it occurs, the molecule can no longer bind to its target protein, leading to failed experiments.

Q2: What are the ideal storage and handling conditions to prevent hydrolysis?

A2: Proper storage and handling are the first line of defense against hydrolysis.

  • Storage of Solid Reagent: The solid this compound should be stored at -20°C in a cool, dry place, protected from light and moisture. It is crucial to keep the container tightly sealed and preferably desiccated.

  • Handling: Before opening, always allow the reagent vial to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the ester.

  • Stock Solutions: It is strongly recommended to prepare stock solutions immediately before use. If you must prepare a stock solution, use an anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for no more than 1-2 months. Aqueous solutions of NHS esters are not stable and should be used immediately.

Q3: How does pH affect the stability of this compound during my experiment?

A3: The pH of the reaction buffer is the most critical factor influencing the rate of hydrolysis. The desired reaction with amines (aminolysis) is most efficient at a slightly alkaline pH where the amine groups are deprotonated and nucleophilic. However, the competing hydrolysis reaction also accelerates significantly at higher pH. Therefore, the optimal pH is a compromise to maximize the conjugation reaction while minimizing hydrolysis. The ideal pH range for NHS ester coupling is typically 7.2 to 8.5 .

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

Table 1: Effect of pH and Temperature on NHS Ester Half-life

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Data compiled from multiple sources for general NHS esters.

Table 2: Recommended Buffers for NHS Ester Conjugation Reactions

Recommended BuffersBuffers to AvoidRationale
Phosphate-Buffered Saline (PBS), pH 7.2-7.5Tris (e.g., TBS)Tris and glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the yield.
HEPES, pH 7.2-8.0Glycine
Borate, pH 8.0-8.5Buffers with other primary amine contaminants
Sodium Bicarbonate/Carbonate, pH 8.3-8.5

Troubleshooting Guide

Problem: My conjugation efficiency is very low or my results are inconsistent.

This is a common issue often linked to the hydrolysis of the this compound. Follow this guide to troubleshoot the problem.

Q: Could my reagent have been compromised before the reaction?

A: Yes, improper storage or handling is a primary cause of failure.

  • Check Storage: Was the solid reagent stored at -20°C in a desiccated environment?

  • Check Handling: Did you allow the vial to warm to room temperature before opening? Even a small amount of condensation can ruin the reagent.

  • Check Solvent Quality: If using DMSO or DMF for stock solutions, was it anhydrous (dry) and high-quality? Old or low-quality DMF can contain amine contaminants.

Q: Is my reaction buffer causing the issue?

A: The buffer composition and pH are critical.

  • Verify pH: Physically measure the pH of your reaction buffer. The optimal range is 7.2-8.5. A pH that is too high will rapidly hydrolyze the ester, while a pH that is too low will leave the target amines protonated and unreactive.

  • Avoid Amine Buffers: Ensure you are not using buffers containing primary amines like Tris or glycine. Use recommended buffers such as PBS, HEPES, or Borate (see Table 2).

Q: How should I set up my reaction to minimize hydrolysis?

A: The timing and order of reagent addition are crucial.

  • Prepare Fresh: Always dissolve the this compound immediately before you are ready to add it to your protein solution. Do not let it sit in an aqueous buffer before the reaction.

  • Concentration Matters: Increasing the concentration of your target protein can help the desired conjugation reaction outcompete the hydrolysis reaction.

Visual Guides and Protocols

Reaction Pathway: Aminolysis vs. Hydrolysis

The diagram below illustrates the two competing reaction pathways for the this compound in an aqueous buffer. The desired outcome is the formation of a stable amide bond with a primary amine on the target molecule. The undesired side reaction is hydrolysis, which renders the reagent inactive.

G cluster_reagents Reagents cluster_products Potential Products TCO_NHS This compound Conjugate Successful Conjugate (Stable Amide Bond) TCO_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed Product (Inactive Carboxylic Acid) TCO_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Target Target Molecule (with -NH2 group) Target->Conjugate Water Water (H2O) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

Experimental Workflow to Minimize Hydrolysis

This workflow highlights the critical steps for successfully performing a conjugation reaction while minimizing the risk of NHS ester hydrolysis.

G prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction 3. Initiate Reaction (Add ester solution to protein solution with gentle mixing) prep_protein->reaction prep_ester 2. Prepare NHS Ester Solution (Dissolve solid in anhydrous DMSO/DMF immediately before use) prep_ester->reaction CRITICAL STEP: Add immediately incubate 4. Incubate (1-2 hours at RT or 2-4 hours at 4°C) reaction->incubate quench 5. Quench Reaction (Optional) (Add Tris or glycine to consume excess unreacted ester) incubate->quench purify 6. Purify Conjugate (Remove excess reagent via size-exclusion chromatography) quench->purify

Caption: Recommended experimental workflow for NHS ester conjugation.

Protocol: General Protein Labeling with this compound

This protocol provides a general methodology for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Solvent: Anhydrous (dry) DMSO or DMF.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., desalting column).

Methodology:

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free from any primary amine contaminants.

  • Prepare this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform Conjugation:

    • Calculate the volume of the ester stock solution needed to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).

    • Add the calculated volume of the ester stock solution to the protein solution while gently vortexing or mixing. The final concentration of organic solvent should typically not exceed 10% (v/v).

  • Incubate:

    • Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts (e.g., hydrolyzed ester, free NHS) by size-exclusion chromatography (such as a desalting column) or dialysis. The purified protein conjugate is now ready for storage or downstream applications.

References

Technical Support Center: TCO-PEG3-NHS Ester Bioconjugation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting TCO-PEG3-NHS esters with primary amines on biomolecules is between 7.2 and 8.5. Within this range, the primary amine groups, such as the ε-amino group of lysine residues, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1] A pH below this range will result in protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which can lower the conjugation yield.[2]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable for NHS ester reactions.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, leading to reduced conjugation efficiency.

Q3: What is the primary side reaction that competes with NHS ester conjugation, and how can I minimize it?

The primary competing side reaction is the hydrolysis of the NHS ester in the aqueous buffer, which renders it inactive. To minimize hydrolysis:

  • Ensure proper storage and handling of the this compound to prevent moisture contamination.

  • Prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.

  • Work expeditiously once the reagent is in an aqueous solution.

  • If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Q4: How does the PEG3 spacer in the this compound benefit my experiment?

The hydrophilic 3-unit polyethylene glycol (PEG) spacer offers several advantages:

  • Reduces Steric Hindrance: The flexible PEG chain creates distance between the conjugated molecules, which minimizes steric clashes that could impede the reaction or negatively impact the biological activity of the conjugated molecule.

  • Improves Solubility: The PEG spacer enhances the water solubility of the TCO reagent and the final bioconjugate.

  • Minimizes Aggregation: For protein labeling, the PEG spacer can help to reduce the aggregation of the labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound bioconjugates.

Problem 1: Low or No Conjugation Yield

Potential Cause Troubleshooting Step
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Hydrolyzed NHS Ester Ensure proper storage of the this compound desiccated and protected from moisture. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Insufficient Molar Excess of TCO Reagent For protein labeling, a 10- to 50-fold molar excess of the TCO reagent is often recommended, depending on the protein concentration.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation over unimolecular hydrolysis.
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein stock solution contains such buffers, perform a buffer exchange into a compatible buffer like PBS before starting the conjugation.
Isomerization of TCO TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols or copper. Avoid these substances in your reaction buffers. Proper storage and prompt use of reagents can minimize this.

Problem 2: Non-Specific Binding or Aggregation of the Conjugate

Potential Cause Troubleshooting Step
Hydrophobic Interactions The TCO moiety is hydrophobic and may interact non-specifically with proteins. Ensure adequate purification of the conjugate to remove any unbound reagent. The PEG3 spacer is designed to mitigate this, but for sensitive applications, further purification is recommended.
High Concentration of Organic Solvent TCO linkers are often dissolved in DMSO or DMF. Many proteins can precipitate if the final concentration of these solvents in the reaction mixture is too high (e.g., exceeds 10%). Minimize the volume of the linker stock solution added to the protein solution.
Precipitation During Reaction If precipitation occurs upon adding the this compound solution, perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of the organic solvent.

Purification Strategies and Protocols

The choice of purification method depends on the physicochemical differences between the desired bioconjugate and the starting materials (unreacted biomolecule, excess this compound, and hydrolysis byproducts).

Purification Method Comparison
Purification Method Principle of Separation Effectiveness Notes
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Highly effective for removing low molecular weight by-products like unreacted TCO reagent and its hydrolysate. Can also separate un-PEGylated protein from the PEGylated conjugate.The resolution between species with small size differences may be limited.
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.Can be very effective as PEGylation can shield surface charges, altering the protein's interaction with the IEX resin. It is often used to separate positional isomers of PEGylated proteins.The method of choice for purifying PEGylated proteins in many cases.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful supplementary tool to IEX, especially for proteins that are difficult to purify by IEX alone.Generally has lower capacity and resolution compared to IEX and SEC for PEGylated proteins.
Dialysis / Diafiltration / Ultrafiltration Separation based on molecular weight cutoff.Simple methods for removing small molecules like unreacted TCO reagent.Cannot fully remove all smaller molecular weight species, and there is often a trade-off between purity and yield.
Experimental Protocol: Protein Labeling with this compound

This protocol describes a general procedure for conjugating a this compound to primary amines on a protein.

1. Protein Preparation:

  • Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. This removes any incompatible buffer components like Tris or glycine.

2. Reagent Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

3. Conjugation Reaction:

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or 2-8 hours at 4°C.

4. Quenching (Optional):

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes.

5. Purification:

  • Remove the excess, unreacted TCO reagent and byproducts using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) or dialysis are commonly used for this step.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Protein Preparation (Buffer Exchange to PBS, pH 7.4) conjugation Conjugation Reaction (1-2h at RT) protein_prep->conjugation reagent_prep Reagent Preparation (TCO-PEG3-NHS in anhydrous DMSO) reagent_prep->conjugation quenching Quenching (Optional, Tris Buffer) conjugation->quenching purification Purification (SEC or Dialysis) conjugation->purification if not quenching quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Caption: General experimental workflow for protein bioconjugation with this compound.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes check_reagent Reagent Fresh/Active? check_ph->check_reagent Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Amine-free buffer? check_reagent->check_buffer Yes use_fresh_reagent Use fresh, anhydrous reagent check_reagent->use_fresh_reagent No check_concentration Sufficient Protein/Reagent Conc.? check_buffer->check_concentration Yes buffer_exchange Buffer exchange protein check_buffer->buffer_exchange No increase_conc Increase concentrations check_concentration->increase_conc No success Improved Yield check_concentration->success Yes adjust_ph->check_ph use_fresh_reagent->check_reagent buffer_exchange->check_buffer increase_conc->check_concentration

Caption: Troubleshooting decision tree for low bioconjugation yield.

References

Side reactions and byproducts of TCO-PEG3-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is designed for bioconjugation. Its N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[1][2] This reaction attaches the trans-cyclooctene (TCO) moiety to the biomolecule, which can then participate in rapid and selective bioorthogonal reactions with tetrazine-functionalized molecules.[1][3]

Q2: What is the main side reaction of this compound?

The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water.[1] This reaction renders the reagent inactive as it can no longer react with primary amines, leading to reduced conjugation efficiency. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Q3: What are the optimal reaction conditions for this compound conjugation?

For efficient conjugation to primary amines, a slightly alkaline pH range of 7.2 to 8.5 is generally optimal. Within this range, the primary amines are sufficiently deprotonated and nucleophilic. Common buffers used include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers. Reactions are typically carried out at room temperature for 30 minutes to a few hours.

Q4: Which buffers should be avoided during conjugation?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should this compound be stored?

This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. The TCO group itself can also isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain metals, so long-term storage is not recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester Ensure proper storage and handling of the reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer for the conjugation reaction.
Insufficient molar excess of NHS ester Increase the molar ratio of this compound to the target biomolecule. A 10- to 50-fold molar excess is often recommended for protein labeling.
Isomerization of TCO to inactive CCO Avoid prolonged incubation at high temperatures and the presence of thiols (e.g., DTT) in the reaction buffer. Store the reagent protected from light.
Protein Precipitation During/After Conjugation High concentration of organic solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture below 10% to avoid protein denaturation.
Change in protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to precipitation. Consider using a buffer with a different pH or adding solubility-enhancing agents.
Lack of Reproducibility Inconsistent NHS ester activity Due to moisture sensitivity, the activity of the NHS ester can vary. Always allow the vial to warm to room temperature before opening and prepare fresh stock solutions for each experiment.

Quantitative Data

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or overnight on ice.

  • Quenching (Optional): To stop the reaction, a primary amine such as Tris or glycine can be added to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products TCO_PEG3_NHS This compound Conjugate TCO-PEG3-Biomolecule (Stable Amide Bond) TCO_PEG3_NHS->Conjugate Reaction Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Reaction of this compound with a primary amine.

Side_Reaction cluster_reactants Reactants cluster_products Products TCO_PEG3_NHS This compound Hydrolyzed_Ester Inactive Carboxylic Acid TCO_PEG3_NHS->Hydrolyzed_Ester Hydrolysis Water Water (H₂O) Water->Hydrolyzed_Ester NHS N-Hydroxysuccinimide Hydrolyzed_Ester->NHS

Caption: Hydrolysis side reaction of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Fresh Reagent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No New_Reagent Prepare Fresh Reagent Check_Reagent->New_Reagent No Increase_Excess Increase Molar Excess Check_Reagent->Increase_Excess Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer New_Reagent->Check_Reagent Success Successful Conjugation Increase_Excess->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Minimizing steric hindrance with the TCO-PEG3-TCO linker.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TCO-PEG3-TCO linker. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the TCO-PEG3-TCO linker and what is its primary application?

A1: TCO-PEG3-TCO is a homobifunctional crosslinker used in bioorthogonal chemistry. It features two trans-cyclooctene (TCO) groups at either end of a three-unit polyethylene glycol (PEG) spacer.[1] Its primary application is to covalently link two molecules that have been modified with a tetrazine (Tz) moiety.[2] This is achieved through a rapid and highly specific "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for creating complex biomolecular structures like antibody-drug conjugates (ADCs), PROTACs, and for inducing protein dimerization in complex biological systems.[2][3]

Q2: How does the PEG3 spacer in the TCO-PEG3-TCO linker help in minimizing steric hindrance?

A2: The polyethylene glycol (PEG) spacer in the TCO-PEG3-TCO linker plays a crucial role in minimizing steric hindrance. Steric hindrance occurs when the bulky nature of two molecules prevents their reactive groups from coming into close enough proximity to react. The PEG3 spacer provides a flexible, hydrophilic arm that extends the reactive TCO group away from the surface of the molecule it is attached to. This increased distance and flexibility allow the TCO group to more easily access and react with a tetrazine moiety on another large molecule, such as an antibody or protein, which might otherwise be sterically inaccessible.

Q3: What are the key advantages of using the TCO-tetrazine ligation for bioconjugation?

A3: The TCO-tetrazine ligation offers several significant advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹, allowing for rapid conjugation even at low reactant concentrations.

  • High Specificity and Bioorthogonality: TCO and tetrazine groups react selectively with each other and do not interfere with other functional groups typically found in biological systems.

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH, temperature) without the need for cytotoxic metal catalysts like copper.

  • High Efficiency: Under optimal conditions, conjugation efficiencies can be greater than 99%.

  • Stable Bond Formation: The resulting dihydropyridazine linkage is highly stable.

Q4: How stable is the TCO-PEG3-TCO linker and what are the recommended storage conditions?

A4: The TCO moiety is susceptible to isomerization to its inactive cis-cyclooctene (CCO) form, especially over long-term storage or in the presence of thiols or copper. It is recommended to use freshly prepared TCO reagents whenever possible. For storage, the solid reagent should be kept at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to a month if aliquoted to avoid repeated freeze-thaw cycles. One study noted that a TCO-modified antibody lost about 10.5% of its reactivity after 4 weeks at 4°C.

Troubleshooting Guide

Issue 1: Low or No Crosslinking Product Formation

Possible Cause Recommended Solution
Degradation of TCO-PEG3-TCO Linker Use a fresh aliquot of the TCO-PEG3-TCO linker. Ensure it has been stored properly at -20°C and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
Inactive Tetrazine-Modified Molecules Confirm that your biomolecules have been successfully labeled with tetrazine using a quality control method like mass spectrometry or a colorimetric assay.
Steric Hindrance While the PEG3 spacer is designed to minimize steric hindrance, for particularly bulky molecules, a longer PEG spacer (e.g., PEG4, PEG12) may be beneficial. Consider increasing the reaction time or temperature (e.g., to 37°C) to overcome kinetic barriers.
Incorrect Stoichiometry Empirically optimize the molar ratio of your TCO- and tetrazine-labeled molecules. A slight excess (1.1 to 5-fold) of one component can help drive the reaction to completion.
Suboptimal Reaction Conditions Ensure the reaction pH is within the optimal range of 6.5-7.5 for the TCO-tetrazine ligation. While the reaction is fast, for challenging conjugations, increasing the incubation time from 60 minutes to 2-4 hours may improve yields.
Presence of Thiols or Copper Avoid buffers containing thiols (e.g., DTT) or copper, as these can promote the isomerization of TCO to its inactive cis-form. If a reducing agent is necessary, use a non-thiol-based agent like TCEP and remove it before adding the TCO-linker.

Issue 2: Formation of Aggregates or Precipitate

Possible Cause Recommended Solution
High Concentration of Organic Solvent TCO-PEG3-TCO is often dissolved in an organic solvent like DMSO or DMF. If the final concentration of the organic solvent in the aqueous reaction buffer is too high (typically >10%), it can cause protein precipitation. Minimize the volume of the stock solution added.
Hydrophobic Interactions The TCO group itself is somewhat hydrophobic and can lead to non-specific interactions and aggregation. The PEG3 spacer helps to mitigate this, but for sensitive applications, including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction and purification buffers can be beneficial.
Poor Linker Solubility Upon addition to the aqueous buffer, the TCO-PEG3-TCO may initially form micro-precipitates, leading to a cloudy appearance. This may resolve as the reaction proceeds and the linker is consumed. Ensure thorough mixing upon addition. If the problem persists, consider using a linker with a longer, more hydrophilic PEG chain.

Quantitative Data Summary

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

LinkerPEG UnitsClearance (mL/day/kg)Exposure (AUC, µg*h/mL)
ADC with PEG2 Linker2~100~3,500
ADC with PEG4 Linker4~160~5,600
ADC with PEG8 Linker8~280~9,800
ADC with PEG12 Linker12~280~10,000
ADC with PEG24 Linker24~290~10,000
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerPEG Molecular WeightIn Vitro Cytotoxicity (IC50)Fold Reduction in Cytotoxicity (vs. No PEG)
No PEGN/A~5 nM1
PEG4K4 kDa31.9 nM4.5
PEG10K10 kDa111.3 nM22
(Data from a study on affibody-based drug conjugates)

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking using TCO-PEG3-TCO

This protocol outlines a general workflow for crosslinking two different tetrazine-modified proteins (Protein-A-Tz and Protein-B-Tz).

Materials:

  • Protein-A-Tz in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein-B-Tz in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG3-TCO linker

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., a small molecule tetrazine)

  • Desalting spin columns

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-TCO in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz.

    • To the protein mixture, add 0.5 molar equivalents of the TCO-PEG3-TCO stock solution. This stoichiometry can be optimized to minimize homodimer formation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching (Optional): To consume any unreacted TCO groups, add an excess of a small molecule tetrazine and incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted linker and proteins using size-exclusion chromatography (SEC) or a desalting spin column.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight crosslinked conjugate. Further characterization can be performed using mass spectrometry.

Protocol 2: Purification of TCO-Conjugated Proteins

A. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is often used as a polishing step in purification.

  • Column Selection: Choose a column with a fractionation range appropriate for the size of your expected conjugate. For example, a Superose 6 column is suitable for separating large proteins and their conjugates.

  • Buffer Preparation: Use a buffer that is compatible with your protein and downstream applications (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample Preparation: Centrifuge your sample at 10,000 x g for 15 minutes to remove any particulates.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen buffer.

  • Sample Loading: Load a sample volume that is 1-5% of the total column volume to ensure optimal separation.

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of your purified conjugate.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity and can be useful for separating ADCs with different drug-to-antibody ratios (DARs).

  • Column Selection: Choose a HIC column with a stationary phase appropriate for your protein (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer (Buffer B): A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Add salt from a concentrated stock solution to your sample to match the salt concentration of the binding buffer.

  • Column Equilibration: Equilibrate the HIC column with binding buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes).

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE or other methods to identify those containing your purified conjugate.

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Spacer cluster_1 With TCO-PEG3-TCO Linker Molecule_A Molecule A TCO Molecule_B Molecule B Tetrazine Steric_Clash Steric Clash Molecule_C Molecule C Tetrazine Linker TCO PEG3 TCO Molecule_C:head->Linker Molecule_D Molecule D Tetrazine Linker->Molecule_D:head Successful_Conjugation Successful Conjugation

Caption: Minimizing steric hindrance with the TCO-PEG3-TCO linker.

Experimental_Workflow Start Start: Tetrazine-modified Proteins A and B Mix_Proteins Combine equimolar Protein-A-Tz and Protein-B-Tz Start->Mix_Proteins Prepare_Linker Prepare 10 mM TCO-PEG3-TCO in anhydrous DMSO Add_Linker Add 0.5 molar equivalents of TCO-PEG3-TCO Prepare_Linker->Add_Linker Mix_Proteins->Add_Linker Incubate Incubate at room temperature for 30-60 minutes Add_Linker->Incubate Quench Optional: Quench with excess small molecule tetrazine Incubate->Quench Purify Purify via SEC or desalting column Quench->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for protein-protein crosslinking.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR_Monomer1 EGFR Monomer (Tetrazine-labeled) TCO_Linker TCO-PEG3-TCO EGFR_Monomer1->TCO_Linker EGFR_Monomer2 EGFR Monomer (Tetrazine-labeled) EGFR_Monomer2->TCO_Linker EGFR_Dimer EGFR Dimer TCO_Linker->EGFR_Dimer Autophosphorylation Trans-autophosphorylation EGFR_Dimer->Autophosphorylation SH2_Domains SH2 Domain Protein Recruitment (e.g., Grb2) Autophosphorylation->SH2_Domains RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Activation SH2_Domains->RAS_RAF_MEK_ERK Cellular_Response Cellular Response (Proliferation, Survival) RAS_RAF_MEK_ERK->Cellular_Response

Caption: Induced EGFR dimerization and downstream signaling.

References

Addressing non-specific binding of TCO-PEG3-NHS ester conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of TCO-PEG3-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern with this compound conjugates?

A1: Non-specific binding is the undesirable adhesion of a conjugate to surfaces or molecules other than its intended target.[1] This can lead to high background signals in assays, reducing sensitivity and potentially causing false-positive results.[1][2] With this compound conjugates, NSB can arise from several factors, including hydrophobic interactions from the TCO moiety, electrostatic interactions, and issues with the conjugate itself, such as aggregation.[3][4]

Q2: What are the primary causes of non-specific binding with these conjugates?

A2: The most common causes include:

  • Hydrophobic Interactions: The trans-cyclooctene (TCO) group is inherently hydrophobic and can interact non-specifically with proteins and other surfaces.

  • Electrostatic Interactions: If the NHS ester hydrolyzes, it creates a carboxyl group that can lead to non-specific binding through electrostatic interactions. The overall charge of the protein conjugate can also play a role.

  • Excess Labeling: Over-modification of a protein with the this compound can alter its physicochemical properties, potentially leading to aggregation and increased NSB.

  • Inadequate Blocking: Failure to sufficiently block all unoccupied sites on an assay surface can result in the conjugate binding non-specifically.

  • Suboptimal Buffer Conditions: Using buffers with the wrong pH or ionic strength can promote non-specific interactions.

  • Presence of Aggregates: Aggregates of the conjugate can bind non-specifically and are often difficult to wash away, leading to high background.

Q3: How does the PEG3 linker influence non-specific binding?

A3: The polyethylene glycol (PEG) spacer is intended to increase the hydrophilicity and water solubility of the conjugate, which can help to reduce non-specific binding and minimize aggregation. It also provides a flexible spacer that can reduce steric hindrance. However, some studies have shown that PEGylation can, in some contexts, increase the adsorption of certain plasma proteins, indicating a complex relationship that may depend on the specific protein and assay conditions.

Q4: Can unreacted this compound contribute to high background?

A4: Yes, it is crucial to remove any excess, unreacted this compound after the conjugation reaction. Failure to do so can lead to the free linker binding to other components in your assay, causing high background. Purification methods like desalting columns or dialysis are recommended.

Q5: What is the purpose of quenching the NHS ester reaction, and what are suitable quenching agents?

A5: Quenching stops the labeling reaction by reacting with any remaining unreacted NHS esters. This prevents the ester from reacting with other primary amines in your assay. Common quenching agents are buffers containing primary amines, such as Tris or glycine. A final concentration of 50-100 mM of the quenching buffer is often used.

Troubleshooting Guides

High Background Signal in Immunoassays (e.g., ELISA)

High background can obscure specific signals and reduce the sensitivity of your assay. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Inadequate Blocking Optimize the blocking step. Test different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or commercial blocking buffers). Increase blocking incubation time (e.g., 1 hour at 37°C or overnight at 4°C).Different blocking agents have varying efficiencies depending on the nature of the non-specific interactions.
Excess Conjugate Concentration Perform a checkerboard titration to determine the optimal concentration of your this compound conjugate.Using too high a concentration of the conjugate can lead to increased non-specific binding.
Inefficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash or add a soaking step. Consider adding a non-ionic surfactant like 0.05% Tween-20 to the wash buffer.Thorough washing is critical to remove unbound and non-specifically bound conjugates. Surfactants can help disrupt hydrophobic interactions.
Suboptimal Buffer Composition Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., NaCl). Optimize the pH of the assay buffers.Higher salt concentrations can reduce electrostatic interactions that contribute to non-specific binding.
Conjugate Aggregation Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates. Centrifuge the conjugate solution before use to pellet any large aggregates.Aggregates are a significant source of non-specific binding.
Hydrophobic Interactions Include a non-ionic surfactant (e.g., 0.05% Tween-20) in your assay buffer.Surfactants can help to block hydrophobic surfaces and reduce non-specific binding driven by hydrophobic interactions of the TCO moiety.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for labeling an antibody with a this compound.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer components using a desalting column or dialysis.

Protocol 2: Checkerboard Titration to Optimize Conjugate Concentration

This protocol is used to find the optimal concentrations of a capture antibody and the this compound-conjugated detection antibody to achieve the best signal-to-noise ratio in an ELISA.

Procedure:

  • Coat a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 10 µg/mL) in rows.

  • Block the entire plate using your standard blocking protocol.

  • Add your antigen at a constant, predetermined concentration to all wells (except for negative controls).

  • Add serial dilutions of your this compound-conjugated detection antibody (e.g., ranging from 0.1 to 5 µg/mL) in columns.

  • Proceed with the remaining steps of your ELISA protocol (e.g., addition of a tetrazine-HRP, substrate, and stop solution).

  • Analyze the data to identify the combination of capture and detection antibody concentrations that provides the highest specific signal and the lowest background.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification cluster_final Final Product antibody_prep Antibody in Amine-Free Buffer conjugation Mix Antibody and This compound antibody_prep->conjugation tco_prep Dissolve TCO-PEG3-NHS in Anhydrous DMSO tco_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench with Tris or Glycine incubation->quenching purification Purify via Desalting Column quenching->purification final_conjugate Purified TCO-Conjugate purification->final_conjugate

Caption: Workflow for this compound conjugation.

troubleshooting_logic Troubleshooting Non-Specific Binding cluster_assay_optimization Assay Optimization cluster_conjugate_issues Conjugate Quality cluster_buffer_conditions Buffer Conditions start High Background Observed optimize_blocking Optimize Blocking (Agent, Time) start->optimize_blocking titrate_conjugate Titrate Conjugate Concentration start->titrate_conjugate optimize_washing Optimize Washing (Cycles, Surfactant) start->optimize_washing check_purification Ensure Removal of Excess Linker start->check_purification check_aggregation Check for Aggregates (SEC, Centrifugation) start->check_aggregation adjust_ionic_strength Increase Salt Concentration start->adjust_ionic_strength add_surfactant Add Non-ionic Surfactant start->add_surfactant end Low Background optimize_blocking->end Resolved titrate_conjugate->end Resolved optimize_washing->end Resolved check_purification->end Resolved check_aggregation->end Resolved adjust_ionic_strength->end Resolved add_surfactant->end Resolved

Caption: Logic diagram for troubleshooting NSB.

References

Validation & Comparative

A Head-to-Head Comparison: TCO-PEG3-NHS Ester vs. Traditional Amine-Reactive Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of bioconjugates. This guide provides an in-depth, objective comparison of the modern bioorthogonal crosslinker, TCO-PEG3-NHS ester, with conventional amine-reactive alternatives, supported by experimental data and detailed protocols.

The landscape of bioconjugation is rapidly advancing, driven by the need for more precise and stable methods to link biomolecules. While traditional amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) have long been staples in the field, they present limitations in specificity and conjugate stability. The emergence of bioorthogonal chemistries, exemplified by the trans-cyclooctene (TCO) linker, offers a powerful alternative for creating robust and well-defined bioconjugates, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[1][2]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and other amine-reactive crosslinkers lies in their reaction mechanisms and target specificity.

This compound: A Two-Step Bioorthogonal Approach

This compound is a heterobifunctional crosslinker that combines the amine-reactivity of an NHS ester with the bioorthogonal reactivity of a TCO group.[3] The process involves two distinct steps:

  • Amine Reaction: The NHS ester end reacts with primary amines (e.g., lysine residues and the N-terminus) on a biomolecule to form a stable amide bond. This step is analogous to the reaction of traditional NHS ester crosslinkers.[1][4]

  • Bioorthogonal "Click" Reaction: The TCO group is then available to react with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is extremely fast and highly specific, proceeding efficiently in complex biological media without interfering with native biochemical processes.

Traditional Amine-Reactive Crosslinkers

  • Homobifunctional NHS Esters (e.g., DSS, BS3): These crosslinkers possess two NHS ester groups and react with primary amines on one or more biomolecules, leading to the formation of intramolecular or intermolecular crosslinks.

  • Heterobifunctional Crosslinkers (e.g., SMCC, Sulfo-SMCC): These linkers contain two different reactive groups, typically an NHS ester for reacting with amines and a maleimide group for reacting with sulfhydryls (e.g., from cysteine residues).

Performance Comparison: A Quantitative Look

The choice of crosslinker significantly impacts key performance parameters of the resulting bioconjugate. The following tables summarize the available quantitative data for this compound and its traditional counterparts.

FeatureThis compound (via TCO-tetrazine ligation)Homobifunctional NHS EstersSMCC (Maleimide-thiol linkage)
Reaction Chemistry Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA)Nucleophilic Acyl SubstitutionMichael Addition
Target Specificity Highly specific to tetrazine-functionalized moleculesPrimarily targets primary amines (Lysine, N-terminus), with potential off-target reactivity to Ser, Thr, TyrPrimarily targets sulfhydryls (Cysteine), but can have side reactions with amines at higher pH
Reaction Kinetics (k₂) Extremely fast (≈ 10³ - 10⁶ M⁻¹s⁻¹)Moderate, pH-dependentFast (≈ 10³ M⁻¹s⁻¹)
Biocompatibility High; reaction is bioorthogonal and does not interfere with native cellular processesModerate; can react with any accessible primary amine on proteins, leading to non-specific labeling in complex mixturesModerate; potential for off-target reactions
Side Reactions Minimal to noneHydrolysis of the NHS ester in aqueous solution is a significant competing reactionRetro-Michael reaction leading to thiol exchange and conjugate instability
Reaction Conditions Physiological pH (typically 6.5-7.5), room temperatureRequires slightly alkaline pH (7.2-8.5) for efficient reaction with aminespH 6.5-7.5 for maleimide-thiol reaction
Spacer Arm PEG3 provides a hydrophilic and flexible spacerVaries depending on the specific NHS esterCyclohexane-stabilized spacer
Stability ParameterTCO-tetrazine ConjugateNHS Ester-Amine Conjugate (Amide Bond)SMCC-Thiol Conjugate (Thiosuccinimide Linkage)
Linkage Stability Highly stable dihydropyridazine linkageVery stable amide bond under physiological conditionsSusceptible to retro-Michael reaction and thiol exchange, especially in the presence of endogenous thiols like glutathione
Hydrolytic Stability of Unreacted Linker TCO group is generally stable in aqueous media but can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of thiols or certain metalsNHS ester is highly susceptible to hydrolysis, with a half-life of hours at pH 7 and minutes at pH 8.6Maleimide group is more stable than NHS ester but can hydrolyze at pH > 7.5

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for antibody conjugation.

Protocol 1: Two-Step Antibody Conjugation with this compound

This protocol involves the initial modification of the antibody with the TCO linker, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.

Materials:

  • Antibody solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO at 10 mg/mL immediately before use)

  • Tetrazine-functionalized molecule (e.g., drug, fluorophore)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of TCO-modified Antibody: Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Bioorthogonal Conjugation: Add the tetrazine-functionalized molecule to the purified TCO-modified antibody. A 1.5- to 3-fold molar excess of the tetrazine molecule is a good starting point.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Final Purification: Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove any unreacted tetrazine-functionalized molecule.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Two-Step Antibody-Drug Conjugation with SMCC

This protocol describes the preparation of an antibody-drug conjugate using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in anhydrous DMSO or DMF)

  • Sulfhydryl-containing drug

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column

Procedure:

  • Antibody Modification: Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal molar excess depends on the antibody concentration.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification of Maleimide-Activated Antibody: Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Drug Conjugation: Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.

  • Final Purification: Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Visualizing the Chemistry and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_amine_reaction Step 1: Amine Reaction cluster_click_reaction Step 2: Bioorthogonal Click Reaction Antibody Antibody with Primary Amine (-NH2) TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Reaction at pH 7.2-8.5 TCO_PEG3_NHS This compound TCO_PEG3_NHS->TCO_Antibody Tetrazine_Molecule Tetrazine-Functionalized Molecule Final_Conjugate Final Bioconjugate Tetrazine_Molecule->Final_Conjugate TCO_Antibody_ref TCO-Modified Antibody TCO_Antibody_ref->Final_Conjugate iEDDA Reaction (Click Chemistry)

Caption: this compound conjugation pathway.

cluster_amine_reaction_smcc Step 1: Amine Reaction cluster_thiol_reaction Step 2: Thiol Reaction Antibody_SMCC Antibody with Primary Amine (-NH2) Maleimide_Antibody Maleimide-Activated Antibody Antibody_SMCC->Maleimide_Antibody Reaction at pH 7.2-7.5 SMCC_linker SMCC Crosslinker SMCC_linker->Maleimide_Antibody Sulfhydryl_Molecule Sulfhydryl-Containing Molecule Final_Conjugate_SMCC Final Bioconjugate Sulfhydryl_Molecule->Final_Conjugate_SMCC Maleimide_Antibody_ref Maleimide-Activated Antibody Maleimide_Antibody_ref->Final_Conjugate_SMCC Michael Addition (pH 6.5-7.5)

Caption: SMCC crosslinking pathway.

cluster_tco This compound Workflow cluster_smcc SMCC Workflow start Start: Antibody Solution tco_step1 1. Add this compound start->tco_step1 smcc_step1 1. Add SMCC start->smcc_step1 tco_step2 2. Incubate (1-2h) tco_step1->tco_step2 tco_step3 3. Purify TCO-Ab tco_step2->tco_step3 tco_step4 4. Add Tetrazine-Molecule tco_step3->tco_step4 tco_step5 5. Incubate (1-4h) tco_step4->tco_step5 tco_step6 6. Final Purification tco_step5->tco_step6 tco_end Final Conjugate tco_step6->tco_end smcc_step2 2. Incubate (30-60 min) smcc_step1->smcc_step2 smcc_step3 3. Purify Maleimide-Ab smcc_step2->smcc_step3 smcc_step4 4. Add Thiol-Molecule smcc_step3->smcc_step4 smcc_step5 5. Incubate (1-2h) smcc_step4->smcc_step5 smcc_step6 6. Final Purification smcc_step5->smcc_step6 smcc_end Final Conjugate smcc_step6->smcc_end

Caption: Comparative experimental workflows.

Conclusion: Choosing the Right Tool for the Job

Both this compound and traditional amine-reactive crosslinkers are valuable tools in the bioconjugation toolbox. However, their applications are distinct.

Choose traditional amine-reactive crosslinkers (NHS esters, SMCC) when:

  • Working with purified proteins where the presence and accessibility of primary amines or sulfhydryls are well-characterized.

  • A simple, one-step (for homobifunctional NHS esters) or two-step conjugation is sufficient.

  • The potential for some off-target reactivity and conjugate heterogeneity is acceptable.

  • Performing initial screening experiments for protein-protein interactions.

Choose this compound when:

  • High specificity and bioorthogonality are critical, especially in complex biological mixtures or in vivo applications.

  • Precise control over the conjugation site and stoichiometry is required to generate homogeneous bioconjugates.

  • Rapid reaction kinetics are necessary.

  • Developing sophisticated bioconjugates like ADCs, where conjugate stability and a well-defined structure are paramount for therapeutic efficacy and safety.

References

A Head-to-Head Comparison of TCO-PEG3-NHS Ester and DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the precise and efficient linking of molecules is paramount. Among the arsenal of bioorthogonal chemistry tools, "click chemistry" reactions have gained prominence for their high specificity and reliability. This guide provides an in-depth, objective comparison of two widely used heterobifunctional linkers: TCO-PEG3-NHS ester and DBCO-PEG-NHS ester. Both linkers utilize an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on biomolecules, coupled with a bioorthogonal reactive group—trans-cyclooctene (TCO) or dibenzocyclooctyne (DBCO)—for subsequent ligation. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.

Executive Summary

FeatureThis compoundDBCO-PEG-NHS Ester
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner TetrazineAzide
**Reaction Kinetics (k₂) **Extremely fast (~800 - 30,000 M⁻¹s⁻¹)[1][2]Fast (~1 M⁻¹s⁻¹)[1][3][4]
Reaction Conditions Aqueous buffer (e.g., PBS), pH 6.5-7.5, room temperatureAqueous buffer (e.g., PBS), pH 7-9, room temperature to 37°C
Catalyst Required NoNo
Byproducts Nitrogen gas (N₂)None
Stability TCO can be light-sensitive and prone to isomerization. The half-life is short, and it is not recommended for long-term storage.Good stability in aqueous buffers.
Applications Ideal for reactions with low reactant concentrations, in vivo cell labeling, and pre-targeting applications where speed is critical.Widely used for protein-protein, protein-biomolecule, and protein-small molecule conjugations.

Reaction Mechanisms and Chemical Structures

The fundamental difference between this compound and DBCO-PEG-NHS ester lies in their bioorthogonal reaction partners and mechanisms.

This compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast, driven by the high ring strain of the trans-cyclooctene.

DBCO-PEG-NHS ester reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). While still considered "click chemistry," this reaction is generally slower than the TCO-tetrazine ligation.

Below are the chemical structures of the linkers and their respective bioorthogonal reaction schemes.

cluster_TCO This compound cluster_DBCO DBCO-PEG-NHS Ester TCO_structure TCO_structure DBCO_structure DBCO_structure

Caption: Chemical structures of this compound and DBCO-PEG-NHS ester.

cluster_TCO_reaction TCO-Tetrazine iEDDA Reaction cluster_DBCO_reaction DBCO-Azide SPAAC Reaction TCO_reaction_img TCO_reaction_img DBCO_reaction_img DBCO_reaction_img

Caption: Bioorthogonal reaction schemes for TCO and DBCO linkers.

Quantitative Performance Data

The choice between TCO and DBCO linkers often comes down to the required reaction speed and the stability of the reagents.

Reaction Kinetics

The second-order rate constants (k₂) are a direct measure of the reaction speed. The TCO-tetrazine reaction is significantly faster than the DBCO-azide reaction.

ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
TCO-Tetrazine (iEDDA) ~800 - 30,000Extremely fast, highly specific, bioorthogonal, and catalyst-free.
DBCO-Azide (SPAAC) ~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.

Note: Reaction rates can vary depending on the specific substituents on both the TCO and tetrazine moieties.

Stability

While the TCO linker offers superior reaction kinetics, its stability can be a concern. TCO can undergo isomerization to its less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of light or thiols. Therefore, TCO-containing reagents are not recommended for long-term storage. In contrast, DBCO is known for its good stability in aqueous buffers.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation process involving an initial amine labeling followed by a bioorthogonal reaction.

Step 1: Amine Labeling of a Protein with NHS Ester Linker

This initial step is common for both this compound and DBCO-PEG-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or HEPES)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 30-fold molar excess of the dissolved NHS ester linker to the protein solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 5-15 minutes.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the desired buffer for the subsequent bioorthogonal reaction.

Protein Protein in Amine-Free Buffer Mix Add 10-30x Molar Excess of Linker to Protein Protein->Mix Prepare_Linker Prepare 10 mM Linker in DMSO/DMF Prepare_Linker->Mix Incubate Incubate 1 hr at Room Temperature Mix->Incubate Quench Add Tris Buffer to Quench Incubate->Quench Purify Purify via Desalting Column Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: General workflow for labeling a protein with an NHS ester linker.
Step 2: Bioorthogonal Ligation

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the tetrazine-containing molecule in the Reaction Buffer.

  • Ligation Reaction: Add the tetrazine-containing sample to the TCO-labeled protein. A 1.05 to 1.5 molar equivalent of the tetrazine reagent is recommended.

  • Incubation: Incubate the reaction at room temperature. Due to the fast kinetics, the reaction is often complete within 30-60 minutes.

  • Purification (Optional): The reaction is now ready for purification by size-exclusion chromatography if required to remove any excess tetrazine-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in the Reaction Buffer.

  • Ligation Reaction: Add the azide-containing molecule to the DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification (Optional): The final conjugate can be purified using size-exclusion chromatography or another appropriate chromatographic method to remove the excess azide-containing molecule.

cluster_TCO TCO-Tetrazine Ligation cluster_DBCO DBCO-Azide Ligation TCO_Protein TCO-Labeled Protein TCO_Mix Mix Reactants TCO_Protein->TCO_Mix Tetrazine_Molecule Tetrazine Molecule Tetrazine_Molecule->TCO_Mix TCO_Incubate Incubate 30-60 min at Room Temperature TCO_Mix->TCO_Incubate TCO_Purify Optional Purification TCO_Incubate->TCO_Purify TCO_Conjugate Final Conjugate TCO_Purify->TCO_Conjugate DBCO_Protein DBCO-Labeled Protein DBCO_Mix Mix Reactants DBCO_Protein->DBCO_Mix Azide_Molecule Azide Molecule Azide_Molecule->DBCO_Mix DBCO_Incubate Incubate 2-4 hrs at RT or Overnight at 4°C DBCO_Mix->DBCO_Incubate DBCO_Purify Optional Purification DBCO_Incubate->DBCO_Purify DBCO_Conjugate Final Conjugate DBCO_Purify->DBCO_Conjugate

References

Validating TCO-PEG3-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of TCO-PEG3-NHS ester to proteins and other amine-containing biomolecules, supported by experimental data and detailed protocols.

The this compound is a popular reagent that facilitates a two-step bioconjugation strategy. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. The incorporated trans-cyclooctene (TCO) moiety can then undergo a highly specific and rapid bioorthogonal "click" reaction with a tetrazine-functionalized molecule. Mass spectrometry stands out as a primary analytical tool to confirm the successful covalent attachment of the this compound and to characterize the resulting conjugate.

Comparative Analysis of Validation Techniques

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers unparalleled precision in determining the molecular weight changes associated with conjugation. This allows for direct confirmation of the covalent modification and quantification of the degree of labeling. While other techniques like Size-Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can indicate a successful reaction through shifts in size or mass, they lack the specificity and resolution of mass spectrometry.

Analytical Method Principle Information Provided Advantages Limitations
MALDI-TOF MS Measures the mass-to-charge ratio of ions generated by laser desorption from a matrix.Provides the molecular weight of the intact conjugate, allowing for the determination of the degree of labeling (DOL).[1]High speed, high throughput, and suitable for a wide mass range, including large proteins (>100 kDa).[1][2]Lower resolution compared to ESI-MS, potential for ion suppression from complex mixtures, and can sometimes cause dissociation of non-covalent complexes.[1][3]
LC-MS (ESI) Separates components of a mixture by liquid chromatography followed by ionization and mass analysis.Confirms the mass of the conjugate and can separate different conjugated species. Peptide mapping LC-MS/MS can identify specific conjugation sites.High resolution, high sensitivity, and provides detailed structural information. Amenable to complex mixtures.Can be less suitable for very large, intact proteins compared to MALDI-TOF, and the analysis time is longer.
SEC-HPLC Separates molecules based on their hydrodynamic radius.Indicates an increase in molecular size upon conjugation. Can be used to separate conjugated from unconjugated species.Non-denaturing, allowing for the analysis of proteins in their native state.Does not provide direct mass information and has lower resolution for small mass changes.
SDS-PAGE Separates proteins based on their molecular weight under denaturing conditions.Shows a shift in the apparent molecular weight of the protein upon conjugation.Simple, widely available, and provides a quick qualitative assessment.Low resolution, not quantitative, and only provides an apparent molecular weight.

Experimental Workflows and Protocols

A typical workflow for validating this compound conjugation involves the initial reaction followed by analysis using one or more of the techniques mentioned above.

experimental_workflow Figure 1. General workflow for this compound conjugation and validation. cluster_conjugation Conjugation Reaction cluster_validation Validation protein Protein with Primary Amines reaction Conjugation (pH 7.2-8.5) protein->reaction reagent This compound reagent->reaction conjugate TCO-PEG3-Protein Conjugate reaction->conjugate ms Mass Spectrometry (MALDI-TOF or LC-MS) conjugate->ms hplc HPLC (SEC or RP) conjugate->hplc sds SDS-PAGE conjugate->sds data Data Analysis & Confirmation ms->data Precise Mass & DOL hplc->data Size/Hydrophobicity Change sds->data Apparent MW Shift

Caption: General workflow for this compound conjugation and validation.

Protocol 1: Protein Conjugation with this compound
  • Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5. The optimal pH for the NHS ester reaction is typically between 8.3 and 8.5.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The exact ratio should be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis
  • Sample Preparation: Mix the purified conjugate solution (typically 1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa or α-cyano-4-hydroxycinnamic acid for smaller molecules).

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in linear positive ion mode. The mass range should be set to encompass the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis: The resulting spectrum will show a series of peaks. The peak corresponding to the unconjugated protein will be observed, along with a distribution of peaks at higher masses corresponding to the protein conjugated with one, two, three, or more TCO-PEG3 moieties. The mass difference between the peaks will correspond to the mass of the this compound minus the NHS group. The average degree of labeling can be calculated from the weighted average of the peak intensities.

Protocol 3: LC-MS Analysis
  • LC Separation: Inject the purified conjugate onto a reverse-phase C4 or C8 column for intact protein analysis or a C18 column for peptide mapping after enzymatic digestion. Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan mass spectra.

  • Data Deconvolution: For intact protein analysis, the raw data containing multiple charge states is deconvoluted to obtain the zero-charge mass spectrum, which will show the masses of the unconjugated and various conjugated species.

  • Peptide Mapping (Optional): For identifying specific conjugation sites, the protein is digested with a protease (e.g., trypsin) before LC-MS/MS analysis. The resulting peptide fragments are analyzed to identify those with a mass shift corresponding to the TCO-PEG3 modification.

Factors Influencing Conjugation Efficiency

The efficiency of the NHS ester reaction is influenced by several factors:

  • pH: The reaction is highly pH-dependent. At pH values below 7, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.

  • Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.

  • Concentration: Higher concentrations of the protein and the NHS ester reagent will favor the conjugation reaction over hydrolysis.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) are incompatible with the reaction as they will compete with the target protein for the NHS ester.

The Subsequent TCO-Tetrazine Click Reaction

Once the this compound is successfully conjugated to the protein, the TCO group is available for the highly efficient and specific inverse electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This "click" reaction is extremely fast, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹. This high reactivity allows for efficient labeling at low concentrations. The successful TCO-tetrazine ligation can also be monitored by mass spectrometry, where a further mass shift corresponding to the addition of the tetrazine-containing molecule will be observed.

Logical Decision Making for Validation Strategy

The choice of validation method depends on the specific requirements of the research.

validation_decision_tree Figure 2. Decision tree for selecting a validation method. start Need to validate this compound conjugation? qualitative Quick qualitative check needed? start->qualitative quantitative Precise quantification of DOL needed? qualitative->quantitative No sds_page Use SDS-PAGE qualitative->sds_page Yes site_id Need to identify conjugation sites? quantitative->site_id No maldi_tof Use MALDI-TOF MS quantitative->maldi_tof Yes, for high throughput lc_ms Use Intact LC-MS quantitative->lc_ms Yes, for high resolution peptide_mapping Use Peptide Mapping LC-MS/MS site_id->peptide_mapping Yes end site_id->end No sds_page->end maldi_tof->end lc_ms->end peptide_mapping->end

Caption: Decision tree for selecting a validation method.

References

A Comparative Guide to Quantifying TCO-PEG3-NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of bioconjugation efficiency is a critical aspect of developing novel therapeutics and research tools. The covalent attachment of molecules such as TCO-PEG3-NHS ester to proteins and other biomolecules requires robust analytical methods to ensure optimal labeling, which directly impacts the efficacy, stability, and safety of the final product. This guide provides a comprehensive comparison of established methods for quantifying the labeling efficiency of this compound, alongside alternative amine-reactive chemistries. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most suitable methodology for your specific research needs.

Comparison of Labeling Efficiency: this compound vs. Alternatives

The choice of crosslinker chemistry is fundamental to the success of a bioconjugation strategy. This compound utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "click chemistry" between a trans-cyclooctene (TCO) and a tetrazine. This is in contrast to more traditional amine-reactive linkers like Maleimide-PEG-NHS ester, which target cysteine residues. Below is a summary of reported labeling efficiencies for these methods.

Linker ChemistryTarget ResidueReported Labeling EfficiencyAnalytical Method UsedReference
TCO-PEG4-NHS esterPrimary Amines (e.g., Lysine)~65%MALDI-TOF Mass Spectrometry[1]
TCO-GK-PEG4-NHS ester (modified linker)Primary Amines (e.g., Lysine)~85%MALDI-TOF Mass Spectrometry[1]
Maleimide-PEGThiols (e.g., Cysteine)>80%Not specified[2]
Maleimide-based conjugationThiols (e.g., Cysteine)Nearly 100%Ellman's Assay, Fluorescent quantification[3]

Note: The reported efficiencies can vary depending on the specific biomolecules being conjugated, reaction conditions (e.g., pH, temperature, concentration), and the analytical method used for quantification.

Experimental Workflows and Methodologies

Accurate quantification of labeling efficiency relies on well-defined experimental protocols. The following sections detail the workflows and methodologies for the most common analytical techniques.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_quant Quantification Methods cluster_analysis Data Analysis start Start: Protein Solution labeling Labeling with This compound start->labeling purification Purification (e.g., SEC) labeling->purification uv_vis UV-Vis Spectrophotometry (DOL Calculation) purification->uv_vis Labeled Protein ms Mass Spectrometry (Mass Shift Analysis) purification->ms Labeled Protein hplc HPLC (Peak Analysis) purification->hplc Labeled Protein wb Western Blot (Band Shift Analysis) purification->wb Labeled Protein dol Degree of Labeling (DOL) uv_vis->dol efficiency Labeling Efficiency (%) ms->efficiency hplc->efficiency wb->efficiency

Caption: General experimental workflow for this compound labeling and subsequent quantification.

Detailed Experimental Protocols

UV-Vis Spectrophotometry for Degree of Labeling (DOL)

This method is widely used for its simplicity and accessibility. It relies on measuring the absorbance of the protein and the conjugated molecule at two different wavelengths.

Protocol:

  • Determine Protein Concentration: Prior to labeling, accurately determine the concentration of your protein solution using a standard method like the Bradford assay.

  • Perform Labeling Reaction: React the protein with this compound according to your established protocol.

  • Purify the Conjugate: Remove unreacted this compound from the protein conjugate using a desalting column or size-exclusion chromatography (SEC).

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the TCO moiety (if it has a distinct absorbance peak) or a fluorescent tag if included.

    • Use the same buffer as a blank.

  • Calculate Degree of Labeling (DOL): The DOL, representing the average number of TCO molecules per protein, is calculated using the Beer-Lambert law. The formula will vary depending on whether the TCO reagent has a significant absorbance at 280 nm, which would require a correction factor.

    • Protein Concentration (M) = (A280 - (A_max_of_dye × CorrectionFactor)) / ε_protein

    • Dye Concentration (M) = A_max_of_dye / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A280 is the absorbance at 280 nm.

    • A_max_of_dye is the absorbance at the maximum wavelength of the dye/tag.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye/tag at its maximum absorbance.

    • Correction Factor = ε_dye_at_280nm / ε_dye_at_max.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate method to confirm conjugation and determine the distribution of labeled species.

Protocol:

  • Sample Preparation:

    • Prepare the purified protein conjugate at a suitable concentration (e.g., 1 mg/mL) in a volatile buffer or water.

    • For LC-MS, the sample will be injected into an HPLC system coupled to the mass spectrometer.

    • For MALDI-TOF, the sample is mixed with a matrix solution and spotted onto a target plate.

  • Data Acquisition:

    • Acquire the mass spectrum of the unlabeled protein as a control.

    • Acquire the mass spectrum of the TCO-labeled protein conjugate.

  • Data Analysis:

    • Determine the mass of the unlabeled protein.

    • Determine the masses of the species present in the labeled sample.

    • The mass shift between the unlabeled protein and the labeled species should correspond to the molecular weight of the this compound.

    • The relative intensities of the peaks corresponding to the unlabeled protein and the protein labeled with one, two, or more TCO moieties can be used to calculate the labeling efficiency.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly SEC-HPLC and RP-HPLC, is a powerful tool for separating and quantifying the components of a conjugation reaction.

Protocol:

  • System Setup:

    • SEC-HPLC: Use a size-exclusion column to separate molecules based on their hydrodynamic radius. This is useful for separating the larger protein conjugate from the smaller, unreacted this compound.

    • RP-HPLC: Use a reversed-phase column to separate molecules based on hydrophobicity. This can often resolve unlabeled protein from labeled protein.

  • Sample Analysis:

    • Inject the purified conjugate solution into the HPLC system.

    • Monitor the elution profile using a UV detector, typically at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The percentage of the peak area corresponding to the labeled protein relative to the total protein peak area provides a measure of the labeling efficiency.

Western Blot-Based Assay

This method is particularly useful for visualizing the results of the labeling reaction and can provide semi-quantitative information.

Protocol:

  • SDS-PAGE:

    • Run both the unlabeled protein control and the TCO-labeled protein conjugate on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • If the protein can be detected by a primary antibody, this can be used to visualize the bands.

    • Alternatively, if the TCO group is subsequently reacted with a tetrazine-biotin conjugate, the membrane can be probed with streptavidin-HRP.

  • Visualization and Analysis:

    • Develop the blot using a chemiluminescent or fluorescent substrate.

    • A successful labeling reaction will result in a band shift for the TCO-labeled protein compared to the unlabeled control, due to the increased molecular weight.

    • Densitometry analysis of the bands can be used to estimate the percentage of labeled protein.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a suitable quantification method based on experimental needs.

G cluster_criteria Key Considerations cluster_methods Recommended Methods start Need to Quantify Labeling Efficiency accuracy High Accuracy Required? start->accuracy dol_needed DOL Value Needed? accuracy->dol_needed Yes qualitative Qualitative Confirmation Sufficient? accuracy->qualitative No equipment Specialized Equipment Available? dol_needed->equipment Yes uv_vis_method UV-Vis Spectrophotometry dol_needed->uv_vis_method No hplc_method HPLC dol_needed->hplc_method No equipment->hplc_method No ms_method Mass Spectrometry equipment->ms_method Yes wb_method Western Blot qualitative->wb_method

References

TCO-Tetrazine Click Chemistry: A Superior Ligation Method for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a leading strategy for researchers in drug development and the broader scientific community. This "click chemistry" method offers significant advantages over other ligation techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The key benefits of the TCO-tetrazine ligation lie in its exceptionally rapid reaction kinetics, catalyst-free nature, and superior biocompatibility, making it particularly well-suited for applications in live cells and in vivo studies.[1]

The TCO-tetrazine reaction is a bioorthogonal reaction, meaning it proceeds with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes.[2][3] The reaction's foundation is the [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][4] This clean and irreversible process drives the reaction to completion, forming a stable dihydropyridazine linkage.

Quantitative Comparison of Key Ligation Methods

The performance of click chemistry reactions can be quantitatively evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to both CuAAC and SPAAC.

FeatureTCO-Tetrazine LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,00010 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligandsAqueous media, room temperature, catalyst-free
Primary Byproduct Nitrogen gas (N₂)NoneNone
Stability of Reactants TCO can isomerize; tetrazine stability variesAzides and alkynes are generally stableCyclooctynes can be unstable
Bond Formed Stable dihydropyridazineStable triazole ringStable triazole ring

Key Advantages of TCO-Tetrazine Ligation

The quantitative data highlights several key advantages of the TCO-tetrazine system:

  • Exceptional Speed: With rate constants up to 10⁷ M⁻¹s⁻¹, the TCO-tetrazine reaction is orders of magnitude faster than SPAAC and significantly faster than most CuAAC reactions. This rapid kinetics is crucial for efficient labeling at the low concentrations typically found in biological systems, minimizing the required amount of reagents and reducing potential off-target effects.

  • Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst. This makes it an ideal choice for in vivo applications, such as live-cell imaging and pretargeted drug delivery, where maintaining cell viability is paramount. In contrast, the copper catalyst required for CuAAC can be toxic to cells, limiting its utility in living systems.

  • High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups in biological systems, such as amines and thiols. This high degree of bioorthogonality ensures that the ligation occurs only between the intended reaction partners, leading to clean and specific labeling.

Visualizing the TCO-Tetrazine Ligation

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) cluster_products Products Tetrazine Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Cycloaddition RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Intermediate Dihydropyridazine Stable Dihydropyridazine Linkage RetroDA->Dihydropyridazine Final Product Nitrogen Nitrogen Gas (N₂) RetroDA->Nitrogen Byproduct

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

G start Start protein_prep Prepare TCO- and Tetrazine-functionalized Proteins start->protein_prep buffer_exchange Buffer Exchange into PBS protein_prep->buffer_exchange reaction_mix Mix TCO-Protein and Tetrazine-Protein (1:1.05-1.5 molar ratio) buffer_exchange->reaction_mix incubation Incubate at RT or 4°C (30 min - 2 hours) reaction_mix->incubation monitoring Monitor Reaction Progress (optional, e.g., disappearance of Tetrazine absorbance at 510-550 nm) incubation->monitoring purification Purify Conjugate (e.g., Size-Exclusion Chromatography) monitoring->purification end End purification->end

Caption: Experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for protein-protein conjugation using TCO-tetrazine ligation and for determining the second-order rate constant of the reaction.

Protocol 1: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine moieties, respectively.

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Preparation of Reactants: Ensure both the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B are in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin desalting column. The protein concentrations should typically be in the range of 1-5 mg/mL.

  • Reaction Setup: Mix the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B in a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. The incubation time can range from 30 minutes to 2 hours, depending on the specific reactants and their concentrations.

  • Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.

  • Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Protocol 2: Determination of Second-Order Rate Constants

This protocol describes a general method for quantifying the reaction kinetics of a TCO-tetrazine ligation using spectrophotometry.

Objective: To determine the second-order rate constant (k₂) of the TCO-tetrazine reaction by monitoring the disappearance of the tetrazine absorbance over time.

Materials:

  • Tetrazine derivative solution of known concentration in a suitable buffer (e.g., PBS)

  • TCO derivative solution of known concentration in the same buffer

  • Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)

Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).

  • Sample Preparation: Prepare a series of TCO solutions at different concentrations. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.

  • Reaction Initiation and Data Acquisition:

    • For manual mixing, add the tetrazine solution to a cuvette, obtain a baseline reading, and then rapidly add the excess TCO solution and start recording the absorbance decay over time.

    • For stopped-flow spectrophotometry, load one syringe with the tetrazine solution and the other with the TCO solution. A rapid push will mix the reactants in the observation cell and trigger data collection.

  • Data Analysis:

    • Subtract the absorbance of a solvent blank from the reaction data.

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.

    • Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.

Conclusion

For researchers seeking a bioorthogonal ligation method with unparalleled speed, biocompatibility, and specificity, the TCO-tetrazine click chemistry stands out as the premier choice. Its substantial advantages over CuAAC and SPAAC, particularly for in vivo and live-cell applications, are well-documented. The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging.

References

Characterizing the Specificity of TCO-PEG3-NHS Ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the specificity of chemical reactions is paramount for the successful development of targeted therapeutics, diagnostics, and advanced research tools. The TCO-PEG3-NHS ester has emerged as a prominent reagent, leveraging the power of bioorthogonal chemistry. This guide provides a detailed comparison of its reaction specificity against other common bioconjugation techniques, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

The Dual Nature of this compound Reactivity

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction is efficient but not bioorthogonal, as it can react with any accessible primary amine in a biological sample.[4]

  • Trans-cyclooctene (TCO): This moiety is a key player in one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) derivative.[5] This reaction is exceptionally specific, proceeding rapidly within complex biological environments without interfering with native biochemical processes.

The utility of this compound lies in its ability to first conjugate to a biomolecule via its amine-reactive NHS ester and then introduce a TCO group for a subsequent, highly specific reaction with a tetrazine-labeled molecule. The polyethylene glycol (PEG3) spacer enhances water solubility and reduces steric hindrance.

Performance Comparison of Bioconjugation Chemistries

The choice of a crosslinking strategy is dictated by the experimental requirements for specificity, reaction speed, and biocompatibility. The following tables summarize the key performance characteristics of the TCO-tetrazine ligation compared to other common methods.

Table 1: Comparison of Crosslinking Chemistries

FeatureTCO-Tetrazine (iEDDA)NHS Ester-Amine CouplingStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Chemistry Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)Acylation of primary aminesCycloaddition between a cyclooctyne and an azide
Target Specificity Highly specific to tetrazine-functionalized moleculesPrimarily targets primary amines (e.g., Lysine, N-terminus)Specific to azide-functionalized molecules
Reaction Kinetics (k₂) [M⁻¹s⁻¹] ~800 - 30,000Variable, generally slower~1
Biocompatibility High; reaction is bioorthogonalModerate; can react with any accessible primary amineHigh; reaction is bioorthogonal
Side Reactions Minimal; potential for TCO isomerization to the less reactive cis-cyclooctene (CCO) isomerHydrolysis of the NHS ester is a significant competing reaction in aqueous solutionsMinimal
Reaction Conditions Physiological pH (typically 6.5-7.5), room temperatureRequires slightly alkaline pH (7.2-8.5) for efficient reaction with aminesPhysiological pH, room temperature

Table 2: Second-Order Rate Constants for Bioorthogonal Reactions

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-electron-demand Diels-Alder (iEDDA) Trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO)Azide~1
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneAzide~100-1000 (requires copper catalyst)

Visualizing the Reaction Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

cluster_NHS NHS Ester-Amine Coupling cluster_iEDDA TCO-Tetrazine Ligation (iEDDA) TCO_PEG_NHS This compound TCO_PEG_Protein TCO-Labeled Protein TCO_PEG_NHS->TCO_PEG_Protein pH 7.2-8.5 Protein_NH2 Protein-NH2 (e.g., Lysine) Protein_NH2->TCO_PEG_Protein NHS_leaving_group NHS TCO_Labeled_Protein TCO-Labeled Protein Conjugate Stable Conjugate TCO_Labeled_Protein->Conjugate Bioorthogonal Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Conjugate N2 N2 gas Conjugate->N2 release

Reaction mechanism of this compound conjugation.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation A1 Prepare Antibody in Amine-Free Buffer (pH 7.2-8.5) A3 Add Molar Excess of NHS Ester to Antibody Solution A1->A3 A2 Dissolve this compound in Anhydrous DMSO A2->A3 A4 Incubate for 1-2 hours at Room Temperature A3->A4 A5 Quench Reaction with Tris or Glycine (Optional) A4->A5 A6 Purify TCO-Labeled Antibody (e.g., Desalting Column) A5->A6 B2 Mix TCO-Labeled Antibody and Tetrazine-Molecule A6->B2 B1 Prepare Tetrazine-Labeled Molecule B1->B2 B3 Incubate for 30-60 minutes at Room Temperature B2->B3 B4 Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) B3->B4

Experimental workflow for a two-step antibody conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the labeling of a protein with this compound and subsequent bioorthogonal conjugation.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A 1:1 or a slight molar excess of one reactant can be used as a starting point.

  • Incubation: The reaction is typically very fast. An incubation period of 30-60 minutes at room temperature is often sufficient.

  • Quenching: Quenching is generally not necessary due to the high specificity of the reaction.

  • Analysis: Analyze the resulting conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or functional assays.

Considerations for Specificity and Potential Side Reactions

While the TCO-tetrazine reaction is highly specific, there are factors to consider:

  • NHS Ester Reactivity: The NHS ester can react with other nucleophiles, such as serine, threonine, and tyrosine residues, although the reactivity is significantly lower than with primary amines. The primary competing reaction is the hydrolysis of the NHS ester in aqueous solution, which reduces conjugation efficiency.

  • TCO Stability: The TCO group can isomerize to its unreactive cis-cyclooctene (CCO) form. This process can be influenced by factors such as exposure to thiols or certain metal ions. Therefore, long-term storage of TCO-labeled molecules should be done under recommended conditions, typically at -20°C and protected from light.

Conclusion

The this compound is a powerful bioconjugation reagent that offers a two-stage approach to labeling. The initial NHS ester-mediated conjugation provides a straightforward method for attaching the TCO moiety to proteins and other amine-containing molecules. The subsequent TCO-tetrazine ligation delivers exceptional specificity and reaction speed, making it an ideal choice for applications in complex biological systems where off-target reactions must be minimized. When compared to other click chemistry and traditional bioconjugation methods, the TCO-tetrazine reaction stands out for its superior kinetics and bioorthogonality, providing researchers with a robust tool for precise molecular engineering.

References

A Head-to-Head Comparison of TCO and NHS Ester Crosslinking: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the covalent linkage of biomolecules, the choice of crosslinking chemistry is a critical determinant of experimental success. This guide provides an objective, data-driven comparison between two prominent crosslinking technologies: the bioorthogonal trans-cyclooctene (TCO) ligation and the conventional N-hydroxysuccinimide (NHS) ester-based acylation. We will delve into their mechanisms of action, performance metrics, and provide detailed experimental protocols to inform the selection of the most appropriate chemistry for your research needs.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between TCO and NHS ester crosslinking lies in their reaction chemistry and target specificity.

NHS Ester Crosslinking: Homobifunctional NHS esters are a widely used class of crosslinkers that possess two NHS ester functional groups. These groups react primarily with nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is typically performed in a slightly alkaline pH range (7.2-8.5).[1] However, a significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce crosslinking efficiency.[1] Furthermore, side reactions with other nucleophilic residues like serine, threonine, and tyrosine have been reported, which can lead to a heterogeneous mixture of products.[1][2]

TCO Crosslinking (Bioorthogonal Click Chemistry): TCO crosslinkers operate on the principle of bioorthogonal chemistry, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) cycloaddition. The highly strained trans-cyclooctene (TCO) moieties react with extreme specificity and speed with tetrazine-functionalized molecules. This reaction is termed "bioorthogonal" because it proceeds efficiently within a biological environment without interfering with native biochemical processes. For a TCO-based molecule to act as a crosslinker between two proteins, the target proteins must first be functionalized with a tetrazine derivative.

Performance Comparison: Speed, Specificity, and Stability

The choice between TCO and NHS ester crosslinking hinges on the specific requirements of the experiment, including the need for specificity, reaction speed, and biocompatibility.

FeatureTCO Crosslinking (with Tetrazine)NHS Ester Crosslinking
Reaction Chemistry Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) CycloadditionAcylation of primary amines
Target Specificity Highly specific to tetrazine-functionalized moleculesPrimarily targets primary amines (Lysine, N-terminus), with potential off-target reactivity to Ser, Thr, Tyr
**Reaction Kinetics (k₂) **Extremely fast (k ≈ 800 - 30,000 M⁻¹s⁻¹)Moderate and pH-dependent
Biocompatibility High; bioorthogonal reaction does not interfere with native cellular processesModerate; can react with accessible amines on any protein, potentially leading to non-specific labeling in complex mixtures
Side Reactions Minimal to none. TCO can isomerize to the less reactive cis-isomer over time or in the presence of thiols.Hydrolysis of the NHS ester in aqueous solution is a significant competing reaction.
Reaction Conditions Physiological pH (typically 6.5-7.5), room temperatureRequires slightly alkaline pH (7.2-8.5) for efficient reaction with amines
Stability of Linkage Stable dihydropyridazine bondStable amide bond

Experimental Protocols

The following are generalized protocols for protein crosslinking using both NHS esters and TCO-based crosslinkers. Note that specific concentrations, molar ratios, and incubation times may need to be optimized for your particular proteins of interest.

Protocol 1: Crosslinking with a Homobifunctional NHS Ester (e.g., BS³)

Materials:

  • Protein solution(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Homobifunctional NHS ester crosslinker (e.g., BS³)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution(s) to be crosslinked in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution at a 20- to 50-fold molar excess of crosslinker to protein.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other desired methods.

Protocol 2: Crosslinking with a TCO-based Crosslinker

This protocol assumes the proteins to be crosslinked have already been functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-labeled protein solutions in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-based crosslinker (e.g., TCO-PEG-TCO)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Prepare the tetrazine-labeled protein solutions in a suitable buffer at physiological pH.

  • Crosslinker Preparation: Dissolve the TCO-based crosslinker in anhydrous DMSO or DMF to create a stock solution.

  • Crosslinking Reaction: Add the TCO crosslinker stock solution to the mixture of tetrazine-labeled proteins. A 1:1 or slight molar excess of TCO to tetrazine is a good starting point.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. Due to the rapid kinetics, shorter incubation times are often sufficient.

  • Quenching (Optional): Quenching is often not necessary due to the high specificity of the reaction. If desired, a small molecule tetrazine can be added to react with any remaining TCO groups.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE or mass spectrometry.

Visualizing the Chemistries and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.

NHS_Ester_Mechanism cluster_protein1 Protein 1 cluster_crosslinker NHS Ester Crosslinker cluster_protein2 Protein 2 cluster_product Crosslinked Product P1_NH2 Primary Amine (-NH2) NHS1 NHS Ester P1_NH2->NHS1 Acylation Spacer Spacer Arm NHS1->Spacer Amide1 Amide Bond NHS2 NHS Ester Spacer->NHS2 Amide2 Amide Bond P2_NH2 Primary Amine (-NH2) P2_NH2->NHS2 Acylation P1_linked Protein 1 P1_linked->Amide1 Spacer_linked Spacer Arm Amide1->Spacer_linked Spacer_linked->Amide2 P2_linked Protein 2 Amide2->P2_linked

NHS Ester Crosslinking Mechanism

TCO_Tetrazine_Mechanism cluster_protein1 Protein 1 cluster_crosslinker TCO Crosslinker cluster_protein2 Protein 2 cluster_product Crosslinked Product P1_Tz Tetrazine TCO1 TCO P1_Tz->TCO1 [4+2] Cycloaddition Spacer Spacer Arm TCO1->Spacer Linkage1 Dihydropyridazine TCO2 TCO Spacer->TCO2 Linkage2 Dihydropyridazine P2_Tz Tetrazine P2_Tz->TCO2 [4+2] Cycloaddition P1_linked Protein 1 P1_linked->Linkage1 Spacer_linked Spacer Arm Linkage1->Spacer_linked Spacer_linked->Linkage2 P2_linked Protein 2 Linkage2->P2_linked

TCO-Tetrazine Ligation Mechanism

Comparative_Workflow cluster_NHS NHS Ester Workflow cluster_TCO TCO Workflow NHS_Start Protein Mixture NHS_Add Add NHS Ester Crosslinker NHS_Start->NHS_Add NHS_Incubate Incubate (30-120 min) NHS_Add->NHS_Incubate NHS_Quench Quench Reaction NHS_Incubate->NHS_Quench NHS_Analyze Analyze NHS_Quench->NHS_Analyze TCO_Start Tetrazine-labeled Protein Mixture TCO_Add Add TCO Crosslinker TCO_Start->TCO_Add TCO_Incubate Incubate (30-60 min) TCO_Add->TCO_Incubate TCO_Analyze Analyze TCO_Incubate->TCO_Analyze

Comparative Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

Both homobifunctional NHS esters and TCO-based crosslinkers are valuable tools for creating covalent linkages between biomolecules, but their applications are distinct.

Choose homobifunctional NHS esters when:

  • Working with purified proteins where the presence and accessibility of primary amines are known.

  • A simple, one-step crosslinking procedure is desired.

  • The potential for some off-target reactivity is acceptable.

  • Conducting initial screening experiments for protein-protein interactions.

Choose TCO-based crosslinking when:

  • High specificity and bioorthogonality are critical, especially in complex biological mixtures or live cells.

  • You need to link two specific proteins that have been pre-functionalized with tetrazine.

  • Rapid reaction kinetics are required.

  • Developing sophisticated bioconjugates like antibody-drug conjugates (ADCs) where precise control over the linkage is essential.

Ultimately, the decision between TCO and NHS ester crosslinking will be guided by the specific demands of your experimental design, the complexity of your system, and the desired characteristics of the final conjugate.

References

A Comparative Guide to Alternatives for TCO-PEG3-NHS Ester in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling chemistry is critical to experimental success. TCO-PEG3-NHS ester is a widely used reagent that combines the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction of trans-cyclooctene (TCO) with the amine-reactive N-hydroxysuccinimide (NHS) ester for attachment to biomolecules. However, the optimal labeling strategy depends heavily on the specific application, biomolecule, and experimental conditions. This guide provides an objective comparison of alternatives by deconstructing the this compound into its core components: the bioorthogonal reaction pair (TCO-tetrazine), the conjugation handle (NHS ester), and the spacer (PEG3).

Part 1: Alternatives to the TCO-Tetrazine Bioorthogonal Reaction

The iEDDA reaction between TCO and tetrazine is renowned for its exceptional speed and biocompatibility.[1][2] However, other bioorthogonal reactions offer distinct advantages and may be more suitable for specific contexts. The primary alternatives include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Performance Comparison of Bioorthogonal Chemistries

The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects the reaction speed.[3] The following table compares the key performance metrics of the most common bioorthogonal ligation chemistries.

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
iEDDA trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000+ [1][4]Extremely fast, highly specific, catalyst-free, and bioorthogonal. Ideal for in vivo imaging and labeling low-abundance targets.
SPAAC Cyclooctyne (e.g., DBCO) Azide ~1 Catalyst-free and bioorthogonal, but significantly slower than iEDDA. Suitable for applications where reaction speed is not the primary concern.
CuAAC Terminal Alkyne Azide 10 - 10,000 Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.
Maleimide-Thiol Coupling Maleimide Thiol (e.g., Cysteine) ~1000 Specific for thiols, but not strictly bioorthogonal as it can undergo exchange reactions with endogenous thiols like glutathione.
Staudinger Ligation Phosphine Azide ~0.0025 One of the first bioorthogonal reactions, but its slow kinetics have limited its widespread use.
Visualization: Bioorthogonal Reaction Mechanisms

The diagram below illustrates the fundamental chemical transformations of the three most prominent "click" chemistry reactions.

Bioorthogonal_Reactions cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TCO TCO Product_iEDDA Dihydropyridazine Product (+N₂) TCO->Product_iEDDA k₂ ≈ 800-30,000 M⁻¹s⁻¹ Catalyst-Free Tetrazine Tetrazine Tetrazine->Product_iEDDA DBCO Cyclooctyne (DBCO) Product_SPAAC Triazole Product DBCO->Product_SPAAC k₂ ≈ 1 M⁻¹s⁻¹ Catalyst-Free Azide_SPAAC Azide Azide_SPAAC->Product_SPAAC Alkyne Terminal Alkyne Product_CuAAC Triazole Product Alkyne->Product_CuAAC Azide_CuAAC Azide Azide_CuAAC->Product_CuAAC Catalyst Cu(I) Catalyst Catalyst->Product_CuAAC k₂ ≈ 10-10,000 M⁻¹s⁻¹

Caption: Comparison of iEDDA, SPAAC, and CuAAC reaction mechanisms.

Part 2: Alternatives to the NHS Ester Conjugation Handle

The NHS ester facilitates the attachment of the TCO moiety to a biomolecule by reacting with primary amines, such as the side chain of lysine residues. While effective, this can lead to heterogeneous labeling as proteins often have multiple accessible lysines. Alternatives that target different functional groups or offer site-specificity can provide greater control over the conjugation process.

Data Presentation: Comparison of Conjugation Chemistries
Reactive GroupTarget Functional GroupSpecificityAdvantagesDisadvantages
NHS Ester Primary Amine (Lysine, N-terminus)Low Well-established, simple one-step reaction.Can lead to a heterogeneous mixture of products; hydrolysis of the ester can reduce efficiency in aqueous solutions.
Maleimide Thiol (Cysteine)High Targets less abundant cysteine residues, offering greater site-specificity.Can undergo exchange reactions with other thiols; maleimide ring can open via hydrolysis.
EDC/Sulfo-NHS Carboxyl Group (Asp/Glu, C-terminus)Moderate Activates carboxylates for reaction with primary amines, enabling different crosslinking strategies.Requires a two-step process; potential for side reactions.
Genetic Code Expansion Site-Specifically Incorporated ncAA Site-Specific Provides ultimate control over the labeling site, yielding a homogeneous product.Requires molecular biology expertise and protein expression systems.
Visualization: Experimental Workflow for Bioconjugation

The following diagram outlines a generalized workflow for a bioorthogonal labeling experiment, highlighting the decision points for selecting a conjugation strategy.

Experimental_Workflow Start Start: Select Target Biomolecule Decision1 Site-Specific Control Required? Start->Decision1 GCE Use Genetic Code Expansion to Incorporate Bioorthogonal Handle Decision1->GCE Yes Decision2 Select Target Functional Group Decision1->Decision2 No Purify Purify Labeled Biomolecule (e.g., SEC, Dialysis) GCE->Purify Amine Use NHS Ester Chemistry (e.g., TCO-NHS) Decision2->Amine Primary Amine (Lysine) Thiol Use Maleimide Chemistry (e.g., TCO-Maleimide) Decision2->Thiol Thiol (Cysteine) Conjugate Perform Conjugation Reaction Amine->Conjugate Thiol->Conjugate Conjugate->Purify React React with Complementary Probe (e.g., Tetrazine-Fluorophore) Purify->React Analyze Analyze Results (e.g., SDS-PAGE, Mass Spec) React->Analyze

Caption: Decision workflow for selecting a bioorthogonal labeling strategy.

Experimental Protocols

The following are generalized protocols for key experiments. Optimization may be required for specific biomolecules and reagents.

Protocol 1: Protein Labeling via this compound

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines.

  • Protein Preparation: Dissolve the protein of interest (e.g., an antibody) in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently mixing.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column equilibrated with a suitable buffer like PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance or using mass spectrometry.

Protocol 2: Comparative Labeling Efficiency Analysis using SDS-PAGE

This experiment compares the efficiency of two different bioorthogonal reactions (e.g., iEDDA vs. SPAAC) for labeling a target protein.

  • Protein Functionalization:

    • Sample A (for iEDDA): Label the target protein with a tetrazine handle (e.g., using Methyltetrazine-PEG4-NHS ester) following Protocol 1.

    • Sample B (for SPAAC): Label the target protein with an azide handle (e.g., using Azido-PEG4-NHS-ester) following Protocol 1.

    • Purify both protein samples thoroughly.

  • Bioorthogonal Reaction:

    • Prepare solutions of a TCO-fluorophore conjugate and a DBCO-fluorophore conjugate of the same concentration in PBS.

    • In separate tubes, mix the tetrazine-labeled protein (Sample A) with an equimolar amount of the TCO-fluorophore.

    • In separate tubes, mix the azide-labeled protein (Sample B) with an equimolar amount of the DBCO-fluorophore.

    • Incubate both reactions at room temperature for a set time (e.g., 10-30 minutes).

  • SDS-PAGE Analysis:

    • Quench the reactions by adding SDS-PAGE loading buffer.

    • Run the samples on a polyacrylamide gel.

    • Visualize the gel using a fluorescence imager to detect the labeled protein bands. The intensity of the fluorescent band corresponds to the labeling efficiency within the given timeframe. This allows for a direct comparison of the reaction kinetics and efficiency under the tested conditions.

Conclusion

While this compound is a powerful and versatile reagent, a comprehensive evaluation of alternatives is crucial for optimizing bioconjugation strategies.

  • For applications demanding the absolute fastest kinetics, especially in vivo or with low concentrations of reactants, the TCO-tetrazine (iEDDA) reaction remains the superior choice.

  • When reaction speed is less critical and a simple, catalyst-free method is needed, SPAAC (e.g., DBCO-azide) provides a reliable alternative.

  • For achieving a homogeneous, site-specifically labeled product, bypassing traditional crosslinkers in favor of genetically encoding a non-canonical amino acid containing the bioorthogonal handle is the most precise approach.

The choice between an NHS ester, a maleimide, or another conjugation handle depends entirely on the available functional groups on the target biomolecule and the desired degree of labeling specificity. By carefully considering the kinetic data, biocompatibility, and specificity of each component, researchers can select the optimal combination of tools to achieve their scientific goals.

References

Preserving Function: A Guide to Validating the Activity of TCO-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of bioorthogonal chemistry, the successful labeling of a biomolecule with trans-cyclooctene (TCO) is only half the battle. Ensuring that the labeled molecule retains its biological function is paramount for the reliability and accuracy of downstream applications. This guide provides a comparative overview of common functional assays used to confirm the activity of TCO-labeled biomolecules, supported by experimental data and detailed protocols.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and a tetrazine partner is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity in complex biological systems.[1][2][3][4] However, the conjugation process itself, or the presence of the TCO moiety, can potentially impact the structure and function of the biomolecule. Therefore, rigorous functional validation is a critical step in any workflow involving TCO-labeled biomolecules.

Comparing Functional Assays: A Quantitative Look

A variety of assays can be employed to assess the functional integrity of TCO-labeled biomolecules. The choice of assay depends on the nature of the biomolecule (e.g., enzyme, antibody, peptide) and its specific biological role. Below is a summary of commonly used assays and reported quantitative data comparing the activity of native and TCO-labeled biomolecules.

Biomolecule TypeAssay TypeKey Parameter(s)Native Biomolecule PerformanceTCO-Labeled Biomolecule PerformanceReference
Enzyme (Alkaline Phosphatase)Michaelis-Menten KineticsKm0.207 mM0.151 mM (no significant difference)[5]
Enzyme (GOx/HRP system)Michaelis-Menten KineticsKm13.5 mM9.89 mM (no significant difference)
Antibody (Anti-Aβ)ELISAEC500.8 nM1.4 nM
Antibody (Anti-EGFR)Kinetic Binding AssayKD~5 nM~5 nM (unaffected with up to ~8 linkers)

Key Functional Assays and Experimental Considerations

The following sections delve into the methodologies of key functional assays, providing a framework for their implementation in your own research.

Enzyme Activity Assays

For TCO-labeled enzymes, a direct comparison of kinetic parameters with the unlabeled counterpart is the gold standard for functional validation.

Experimental Protocol: Michaelis-Menten Kinetics

  • Reagent Preparation: Prepare a stock solution of the TCO-labeled enzyme and the corresponding native enzyme at the same concentration. Prepare a series of substrate solutions of varying concentrations.

  • Reaction Initiation: In a multi-well plate, add a fixed amount of either the native or TCO-labeled enzyme to each well. Initiate the reaction by adding the different concentrations of the substrate.

  • Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the native and TCO-labeled enzyme. A non-significant difference in these parameters indicates that the TCO labeling has not adversely affected the enzyme's catalytic activity.

Enzyme_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Native Enzyme Stock A1 Dispense Enzymes into 96-well Plate P1->A1 P2 Prepare TCO-Labeled Enzyme Stock P2->A1 P3 Prepare Substrate Dilution Series A2 Add Substrate to Initiate Reaction P3->A2 A1->A2 A3 Measure Product Formation (e.g., Absorbance) A2->A3 D1 Plot Velocity vs. [Substrate] A3->D1 D2 Fit to Michaelis-Menten Equation D1->D2 D3 Compare Km and Vmax D2->D3

Figure 1. Workflow for comparing enzyme kinetics.

Antibody Binding Assays

For TCO-labeled antibodies, it is crucial to confirm that their binding affinity and specificity to the target antigen are preserved. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.

Experimental Protocol: Comparative ELISA

  • Antigen Coating: Coat a microplate with the target antigen and block non-specific binding sites.

  • Antibody Incubation: Add serial dilutions of both the TCO-modified and unmodified antibodies to the wells and incubate.

  • Detection: After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Add the enzyme's substrate to produce a detectable signal.

  • Data Analysis: Measure the signal (e.g., absorbance at 450 nm) and plot it against the antibody concentration. Determine the half-maximal effective concentration (EC50) for both antibodies. Similar EC50 values suggest that the TCO labeling did not significantly alter the antibody's binding affinity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Antibody Binding cluster_detection Detection cluster_analysis Analysis C1 Coat Plate with Target Antigen C2 Block Non-specific Binding Sites C1->C2 B1 Add Serial Dilutions of Native & TCO-Antibodies C2->B1 B2 Incubate B1->B2 D1 Add HRP-conjugated Secondary Antibody B2->D1 D2 Add TMB Substrate D1->D2 D3 Stop Reaction & Measure Absorbance (450nm) D2->D3 A1 Plot Absorbance vs. Antibody Concentration D3->A1 A2 Determine and Compare EC50 Values A1->A2

Figure 2. Comparative ELISA workflow.

Cell-Based Functional Assays

For biomolecules that interact with cells, such as antibodies for in vivo imaging or therapeutic applications, cell-based assays are indispensable for confirming retained functionality.

Experimental Protocol: Flow Cytometry for Cell Surface Binding

  • Cell Preparation: Prepare a single-cell suspension of the target cells.

  • Antibody Labeling: Incubate the cells with either the TCO-labeled or native antibody.

  • Secondary Labeling (if necessary): If the primary antibody is not fluorescently labeled, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of antibody bound to the cell surface. Comparing the fluorescence intensity of cells labeled with the TCO-modified versus the unmodified antibody can confirm retained binding activity.

Flow_Cytometry_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis P1 Prepare Single-Cell Suspension L1 Incubate Cells with Native or TCO-Antibody P1->L1 L2 Add Fluorescent Secondary Antibody (if needed) L1->L2 A1 Acquire Data on Flow Cytometer L2->A1 A2 Compare Mean Fluorescence Intensity A1->A2

Figure 3. Cell surface binding analysis workflow.

The Impact of Linkers on Biomolecule Function

It is important to note that the method of TCO conjugation can significantly influence the functionality of the labeled biomolecule. Studies have shown that directly conjugating the hydrophobic TCO moiety to lysine residues on antibodies can lead to a significant loss of reactivity, likely due to the TCO group being masked by hydrophobic interactions with the antibody. The introduction of hydrophilic linkers, such as polyethylene glycol (PEG), between the biomolecule and the TCO group can mitigate this issue, preserving the reactivity of the TCO and the function of the biomolecule.

Conclusion

The functional validation of TCO-labeled biomolecules is a non-negotiable step to ensure the integrity of experimental results. By employing the appropriate functional assays and carefully considering conjugation strategies, researchers can confidently utilize the power of TCO-tetrazine ligation for a wide range of applications in basic research and drug development. The data overwhelmingly suggests that with proper methodology, TCO-labeling can be achieved with minimal to no impact on the biological activity of the biomolecule.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical reagents like TCO-PEG3-NHS ester are critical for operational safety and regulatory compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, a valuable tool in bioconjugation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound product you are using. Always handle the chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] this compound is shipped as a non-hazardous chemical under ambient temperature.[3]

Key Chemical Properties and Storage

This compound is a polyethylene glycol (PEG) derivative containing a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester.[1][4] The NHS ester is highly reactive towards primary amines, while the TCO group rapidly reacts with tetrazines in "click chemistry" applications. Due to the reactivity of the TCO group, which can isomerize to an inactive form, long-term storage is not recommended.

ParameterValueSource
Molecular Formula C₂₂H₃₄N₂O₉
Molecular Weight 470.52 g/mol
Storage Conditions -20°C, protected from light and moisture

Disposal Protocol: Deactivation of Reactive Moieties

The primary goal for the safe disposal of this compound is the deactivation of its reactive TCO and NHS ester groups. This can be achieved through a quenching process. The following protocol is based on procedures for similar reactive compounds and general principles of chemical safety.

Experimental Protocol for Deactivation:

  • Quantify Waste: Determine the molar amount of this compound present in the waste solution that requires treatment.

  • Prepare Quenching Solution:

    • For the TCO group: Prepare a stock solution of a tetrazine derivative in a suitable solvent (e.g., DMSO).

    • For the NHS ester group: The NHS ester is susceptible to hydrolysis. The use of an aqueous buffer in the quenching step will facilitate this.

  • Reaction Setup:

    • Work within a certified chemical fume hood.

    • Dilute the this compound waste with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.4.

  • Quenching Procedure:

    • TCO Deactivation: Add the prepared tetrazine solution to the diluted this compound waste. A 1.5:1 molar ratio of tetrazine to this compound is recommended to ensure all reactive TCO is consumed.

    • NHS Ester Hydrolysis: The aqueous buffer will promote the hydrolysis of the NHS ester.

    • Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature to ensure complete deactivation of both reactive groups.

  • Verification (Optional): For applications requiring confirmation of complete deactivation of the TCO group, the reaction can be monitored by observing the disappearance of the tetrazine's characteristic UV-Vis absorbance peak (typically between 510 and 550 nm).

  • Final Disposal:

    • After the deactivation procedure, the resulting mixture should be collected in a properly labeled hazardous waste container.

    • Consult your local Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary.

    • Always adhere to all federal, state, and local regulations when disposing of chemical substances.

Disposal Workflow

TCO_PEG3_NHS_Ester_Disposal cluster_prep Preparation cluster_deactivation Deactivation (in Fume Hood) cluster_final Final Disposal quantify 1. Quantify Waste prepare 2. Prepare Tetrazine Quenching Solution setup 3. Dilute Waste in Buffer prepare->setup quench 4. Add Tetrazine & Incubate setup->quench collect 5. Collect in Hazardous Waste quench->collect consult 6. Consult EHS & Dispose per Regulations collect->consult

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling TCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of TCO-PEG3-NHS ester, a valuable tool in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). By adhering to these procedures, you can mitigate risks and ensure the integrity of your work.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling. The key characteristics of this compound are summarized below.

PropertyValue
Chemical Formula C₂₂H₃₄N₂O₉[1][2]
Molecular Weight 470.52 g/mol [1][3]
Physical State Colorless oil or white solid[1]
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Temperature -20°C
CAS Number 2141981-88-4

Operational Plan: From Receipt to Reaction

The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines and is sensitive to moisture. The trans-cyclooctene (TCO) moiety is also unstable over long-term storage. Therefore, careful handling is crucial to maintain the reagent's reactivity and ensure safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact and inhalation.

  • Eye Protection: Safety glasses or goggles are essential to protect from splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: When handling the solid form, a dust mask is recommended to avoid inhalation. All handling of the compound should be conducted in a well-ventilated fume hood.

Step-by-Step Handling Protocol
  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

  • Reagent Preparation:

    • Work in a chemical fume hood.

    • Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

    • Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze. Discard any unused reconstituted reagent.

  • Reaction Setup:

    • Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), as these will compete with the intended reaction. Avoid buffers like Tris or glycine.

    • The NHS ester is most reactive at a slightly alkaline pH of 7.0-9.0.

    • Add the dissolved this compound to your reaction mixture. Ensure the final concentration of the organic solvent is compatible with your experimental conditions, typically not exceeding 10% of the final reaction volume.

Disposal Plan: Managing Waste Safely

Proper disposal of unreacted this compound and contaminated materials is critical to maintaining a safe laboratory environment. The primary principle is the deactivation of the reactive NHS ester group.

Quenching of Unreacted Reagent

Before disposal, any unreacted this compound must be neutralized. This can be achieved through hydrolysis or reaction with a primary amine.

  • Option A: Amine Quenching: Add a solution of 1 M Tris or glycine to the waste.

  • Option B: Hydrolysis: Add a 1 M sodium hydroxide (NaOH) solution or a 1 M sodium bicarbonate (NaHCO₃) solution. Be cautious as this reaction can be exothermic.

  • Procedure:

    • In a designated fume hood, place the waste in a container larger than the waste volume.

    • Slowly add the quenching solution to the waste.

    • Stir the mixture at room temperature for at least 4 hours to ensure complete deactivation of the NHS ester.

Waste Segregation and Collection

All materials that have come into contact with this compound are considered chemical waste.

  • Contaminated Labware: Pipette tips, gloves, and empty containers should be placed in a sealed bag and disposed of as solid chemical waste.

  • Liquid Waste: The quenched solution should be collected in a clearly labeled hazardous waste container.

  • Empty Containers: Triple-rinse empty reagent vials with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste before discarding the container.

Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal of all hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal start Start: Receive This compound storage Store at -20°C start->storage ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - (Dust Mask for Solid) storage->ppe Before Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood acclimate Equilibrate Vial to Room Temperature fume_hood->acclimate dissolve Dissolve in Anhydrous DMSO or DMF acclimate->dissolve reaction Perform Bioconjugation (pH 7.0-9.0, Amine-Free Buffer) dissolve->reaction waste_decision Waste Generated? reaction->waste_decision quench Quench Unreacted NHS Ester (e.g., with Tris or NaHCO₃) waste_decision->quench Yes collect_solid Collect Contaminated Solids (Gloves, Tips) as Chemical Waste waste_decision->collect_solid Contaminated Materials collect_liquid Collect Liquid Waste in Labeled Hazardous Container quench->collect_liquid ehs_pickup Arrange for EHS Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup end End ehs_pickup->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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